Luisol A
Description
This compound has been reported in Streptomyces violaceusniger with data available.
aromatic tetraol from Sterptomyces appears related to the anthraquinone antibiotics of the granaticin class; structure in first source
Properties
IUPAC Name |
(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYLZJMYAWCSFK-MAHXAKIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100859 | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225110-59-8 | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225110-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Luisol A: A Technical Guide to its Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luisol A is a naturally occurring aromatic tetraol, first isolated from the estuarine marine actinomycete, Streptomyces sp. (strain #CNH-370). As a member of the granaticin class of anthraquinone antibiotics, it has garnered interest for its potential cytotoxic and antiparasitic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound, including detailed experimental protocols derived from its initial discovery and characterization.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic structure. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈O₇ | [1][2] |
| Molecular Weight | 322.31 g/mol | [1][2] |
| CAS Number | 225110-59-8 | |
| Appearance | Brown solid | |
| Solubility | Soluble in DMSO and methanol | |
| SMILES | OC1=C2C(--INVALID-LINK--[C@]34OC(C--INVALID-LINK--([H])O--INVALID-LINK--[C@]3(O)[C@H]2O)=O)=CC=C1 |
Biological Activity and Mechanism of Action
While specific quantitative data on the biological activity of this compound is limited in publicly available literature, it has been reported to exhibit weak cytotoxic activity against various tumor cell lines and possess antiparasitic properties.
As a member of the granaticin class of antibiotics, the mechanism of action of this compound is likely multifaceted. The primary mechanism of action for granaticin involves the disruption of protein synthesis by inhibiting the aminoacylation of tRNALeu.[1] Additionally, granaticin can act as an organocatalyst, facilitating the oxidation of cellular components like L-ascorbic acid and sulfhydryl groups in molecules such as L-cysteine and glutathione. This process generates reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which contributes to its bactericidal effects.[2] It is plausible that this compound shares this mechanism, leading to cellular damage through both inhibition of protein synthesis and oxidative stress.
The classification of this compound as an Antibody-Drug Conjugate (ADC) cytotoxin in some chemical databases suggests its potential for targeted cancer therapy. In this context, the compound would be linked to a monoclonal antibody that directs it to specific cancer cells, thereby minimizing off-target toxicity.
Postulated Signaling Pathway
Based on the known mechanism of action of the granaticin class, a logical workflow for the cytotoxic effects of this compound can be proposed. This involves entry into the target cell, inhibition of protein synthesis, and induction of oxidative stress, ultimately leading to apoptosis.
Experimental Protocols
The following protocols are based on the original isolation and characterization of this compound from Streptomyces sp. strain #CNH-370.
Fermentation of Streptomyces sp. #CNH-370
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Inoculum Preparation: A seed culture of Streptomyces sp. #CNH-370 is prepared by inoculating a suitable liquid medium (e.g., starch casein broth) and incubating at 28-30°C with shaking for 2-3 days.
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Production Culture: A large-scale fermentation is initiated by transferring the seed culture to a production medium. The production culture is incubated under the same conditions for an extended period, typically 7-10 days, to allow for the production of secondary metabolites, including this compound.
Isolation and Purification of this compound
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Extraction: After fermentation, the culture broth is harvested. The broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
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Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
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Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
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High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol). Fractions are collected and monitored by UV absorbance.
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Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.
Structural Elucidation
The chemical structure of this compound was originally determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule.
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¹³C NMR: Provides information about the number and types of carbon atoms.
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2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the final structure.
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Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicative of the chromophore system.
Conclusion
This compound represents an interesting natural product with potential applications in drug development, particularly in the fields of oncology and antiparasitic research. Its relationship to the granaticin class of antibiotics provides a strong foundation for understanding its likely mechanism of action. Further research is warranted to fully quantify its biological activities, elucidate the specific signaling pathways it modulates, and explore its therapeutic potential, especially in the context of antibody-drug conjugates. The experimental protocols outlined in this guide provide a basis for the isolation and further investigation of this marine-derived compound.
References
Luisol A: A Technical Overview of its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luisol A is a naturally occurring aromatic tetraol, first identified as a metabolite from a marine actinomycete. Structurally classified as an anthraquinone antibiotic analog, its discovery highlighted the potential of marine microbial ecosystems as a source for novel chemical entities. This document provides a comprehensive technical guide on the discovery, origin, and known biological properties of this compound. It includes a summary of its physicochemical properties, the available details of its isolation and structural elucidation, and a discussion of its limitedly explored cytotoxic activity. Due to the absence of detailed studies on its mechanism of action, a definitive signaling pathway cannot be charted at this time.
Discovery and Origin
This compound was first isolated from the cultivation broth of an estuarine marine actinomycete, Streptomyces sp. strain #CNH-370.[1] This strain was collected from sandy sediments in a marine estuary, emphasizing the importance of unique ecological niches in the search for novel bioactive compounds. The discovery was the result of a screening program aimed at identifying new secondary metabolites from marine microorganisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₇ | [1] |
| Molecular Weight | 322.31 g/mol | [1] |
| Class | Aromatic tetraol, Anthraquinone antibiotic analog | [1] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Fermentation and Isolation
The producing organism, Streptomyces sp. CNH-370, was cultured in a suitable liquid medium to facilitate the production of secondary metabolites, including this compound. While the precise fermentation parameters for this specific strain were not detailed in the available literature, a general workflow for the isolation of natural products from marine actinomycetes is described below.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Luisol A
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Luisol A, an aromatic tetraol with potential applications in drug development, has been compiled for researchers, scientists, and professionals in the pharmaceutical industry. This document provides an in-depth exploration of the molecular machinery responsible for the production of this marine-derived natural product.
This compound, an anthraquinone antibiotic analog with the chemical formula C₁₆H₁₈O₇, is a secondary metabolite produced by an estuarine marine actinomycete of the genus Streptomyces, specifically strain #CNH-370.[1][2] Its structural relationship to the granaticin class of antibiotics suggests a common biosynthetic origin rooted in the intricate world of polyketide synthesis.
The Core Pathway: A Type II Polyketide Synthase Assembly Line
The biosynthesis of this compound is proposed to initiate from a type II polyketide synthase (PKS) system, a multi-enzyme complex responsible for the assembly of the molecule's carbon skeleton. This process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with seven malonyl-CoA extender units. This series of reactions, catalyzed by the various enzymatic domains of the PKS, results in a linear poly-β-keto chain.
The nascent polyketide chain undergoes a series of crucial modifications, including ketoreduction, cyclization, and aromatization, orchestrated by a suite of tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not yet been fully characterized, extensive research into the biosynthesis of the related compound, granaticin, in Streptomyces violaceoruber and Streptomyces vietnamensis provides a robust model for the likely enzymatic steps involved.[2][3][4]
The proposed biosynthetic pathway for the aglycone core of granaticin, which shares structural similarities with this compound, involves a series of enzymatic reactions that transform the initial polyketide chain into a complex tetracyclic aromatic structure. Key enzyme classes implicated in this process include:
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Ketosynthases (KSα and KSβ): Responsible for the iterative condensation of malonyl-CoA units.
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Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
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Ketoreductases (KRs): Catalyze the reduction of specific keto groups, influencing the folding and cyclization pattern of the polyketide chain.
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Aromatases (AROs) and Cyclases (CYCs): Mediate the regiospecific cyclization and subsequent aromatization of the polyketide backbone to form the characteristic ring system.
Visualizing the Pathway
To illustrate the proposed biosynthetic route to the core aromatic structure of this compound, the following diagram outlines the key transformations from the initial polyketide chain to a representative aromatic intermediate.
Quantitative Data Summary
At present, specific quantitative data for the enzymatic reactions in the this compound biosynthetic pathway are not available in the public domain. However, research on related polyketide synthases provides a general framework for understanding the kinetics and efficiency of such systems. The following table summarizes typical parameters that would be relevant for the characterization of the this compound BGC.
| Parameter | Description | Typical Range/Value (for Type II PKS) |
| Km (Acetyl-CoA) | Michaelis constant for the starter unit | 10 - 100 µM |
| Km (Malonyl-CoA) | Michaelis constant for the extender unit | 20 - 200 µM |
| kcat (KS) | Catalytic rate of the ketosynthase | 0.1 - 10 s⁻¹ |
| Product Titer | Final concentration of the polyketide product in culture | µg/L to mg/L range |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
Objective: To isolate and sequence the complete BGC responsible for this compound production from Streptomyces sp. #CNH-370.
Methodology:
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Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a pure culture of Streptomyces sp. #CNH-370.
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Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.
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BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The tool is specifically configured to search for type II PKS clusters.
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Homology Analysis: The predicted PKS gene cluster is compared to known BGCs, particularly the granaticin (gra) cluster, to identify homologous genes and predict their functions.
Gene Inactivation and Heterologous Expression
Objective: To confirm the involvement of the identified BGC in this compound biosynthesis and to elucidate the function of individual genes.
Methodology:
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Gene Knockout: Key genes within the putative this compound BGC (e.g., the PKS genes, ketoreductases, cyclases) are inactivated in the native producer using CRISPR/Cas9-based genome editing or homologous recombination.
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Metabolite Analysis: The resulting mutant strains are cultivated, and their metabolic profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the absence of this compound or the accumulation of biosynthetic intermediates.
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Heterologous Expression: The entire BGC is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor M1152, which is a well-characterized host for polyketide production. Production of this compound in the heterologous host confirms the identity of the BGC.
In Vitro Enzymatic Assays
Objective: To characterize the biochemical function of individual enzymes in the this compound pathway.
Methodology:
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Protein Expression and Purification: Individual genes from the BGC are cloned into expression vectors and overexpressed in a suitable host like E. coli. The recombinant proteins are then purified to homogeneity.
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Enzyme Assays: The purified enzymes are incubated with their predicted substrates (e.g., synthetic N-acetylcysteamine thioesters of polyketide intermediates) and cofactors.
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Product Analysis: The reaction products are analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the specific transformation catalyzed by each enzyme.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the biosynthesis of aromatic polyketides in marine actinomycetes but also open avenues for the bioengineering of novel antibiotic and anticancer agents. By understanding the function of each enzyme in the pathway, it becomes possible to manipulate the BGC to produce novel analogs of this compound with potentially improved therapeutic properties. Further research is required to isolate and characterize the this compound BGC, and to perform detailed biochemical studies on the involved enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The granaticin biosynthetic gene cluster of Streptomyces violaceoruber Tü22: sequence analysis and expression in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Complementation of Pyran Ring Formation in Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) by Ketoreductase Genes for Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Luisol A
Introduction
Following a comprehensive search of scientific literature and databases, it has been determined that there is no available information on a chemical compound or substance referred to as "Luisol A." The search results consistently point to "Luvisol," a type of soil, which is distinct from a singular chemical entity that would be the subject of drug development or molecular research.
The provided search results primarily discuss the morphological, physical, and chemical characteristics of Luvisol soils.[1][2][3][4][5] These studies focus on properties such as particle size, clay content, pH, and nutrient composition, which are relevant to soil science and agriculture, not to the pharmacological or therapeutic context implied by the user's request for information on signaling pathways and experimental protocols for a drug candidate.
Given the absence of any data on "this compound" as a specific molecule, this guide cannot provide the requested in-depth technical information, including its physical and chemical properties, experimental protocols for its characterization, or its involvement in any biological signaling pathways. It is possible that "this compound" is a very new or internal designation for a compound not yet disclosed in public literature, or that the name is a misspelling of another substance.
Without any foundational information on the existence and nature of "this compound," it is not possible to fulfill the core requirements of the prompt, which include data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways. We recommend verifying the name and seeking more specific identifiers for the compound of interest.
References
An In-depth Technical Guide to the Core Mechanism of Action of Riluzole
A Note on the Query: This document addresses the mechanism of action for Riluzole. The initial query for "Luisol" did not yield a recognized pharmaceutical agent in scientific literature, suggesting a possible typographical error. Riluzole is a well-documented neuroprotective agent with a mechanism relevant to the requested in-depth analysis.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifactorial, primarily centering on the modulation of glutamatergic neurotransmission. Riluzole exerts its effects through a combination of presynaptic, postsynaptic, and intracellular actions. It inhibits glutamate release, blocks voltage-gated sodium channels, and displays non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors.[1] Furthermore, emerging evidence suggests its involvement in the modulation of intracellular signaling pathways, including the WNT/β-catenin pathway. This guide provides a comprehensive overview of the molecular mechanisms of Riluzole, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Modulation of Glutamatergic Neurotransmission
The principal neuroprotective effect of Riluzole is attributed to its ability to attenuate glutamate-mediated excitotoxicity, a key pathological process in neurodegenerative diseases.[2][3] This is achieved through a multi-pronged approach targeting different components of the glutamatergic synapse.
Presynaptic Inhibition of Glutamate Release
Riluzole reduces the presynaptic release of glutamate.[1][3][4] This action is primarily mediated by the blockade of voltage-gated sodium channels on glutamatergic nerve terminals.[1][3] By stabilizing the inactivated state of these channels, Riluzole dampens neuronal excitability and consequently reduces the influx of calcium ions that triggers the exocytosis of glutamate-containing vesicles.[4]
Postsynaptic Effects on Glutamate Receptors
Riluzole also modulates postsynaptic glutamate signaling. It acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, thereby interfering with the intracellular events that follow transmitter binding at these excitatory amino acid receptors.[1][2] This action helps to prevent the excessive calcium influx associated with NMDA receptor overactivation, a critical step in the excitotoxic cascade.
Molecular Targets and Signaling Pathways
Voltage-Gated Sodium Channels
A primary molecular target of Riluzole is the voltage-gated sodium channel.[2] It preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, which are often associated with damaged neurons. The inhibition is state-dependent, with a higher affinity for the inactivated state of the channel. This leads to a reduction in persistent sodium currents and a decrease in repetitive neuronal firing.[5]
WNT/β-catenin Signaling Pathway
Recent research has implicated Riluzole in the modulation of the WNT/β-catenin signaling pathway.[6][7][8][9] In some cellular contexts, Riluzole has been shown to enhance WNT/β-catenin signaling.[6][7] This pathway is crucial for neuronal development, synaptic plasticity, and cell survival. Its dysregulation has been linked to neurodegenerative diseases. By potentially restoring WNT/β-catenin signaling, Riluzole may exert long-term neuroprotective effects beyond its immediate impact on glutamatergic transmission.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Riluzole.
Table 1: Clinical Efficacy of Riluzole in Amyotrophic Lateral Sclerosis (ALS)
| Parameter | Riluzole Group | Placebo Group | p-value | Reference |
| Survival at 12 months | 74% | 58% | 0.014 | |
| Median Survival Extension | 2-3 months | - | - |
Table 2: Pharmacokinetic Properties of Riluzole
| Parameter | Value | Reference |
| Bioavailability | ~60% | |
| Protein Binding | 96% | |
| Elimination Half-life | 12 hours | |
| Metabolism | Hepatic (CYP1A2) |
Signaling Pathway and Experimental Workflow Diagrams
Riluzole's Action at the Glutamatergic Synapse
Caption: Riluzole's multifaceted inhibition of the glutamatergic synapse.
Riluzole's Potential Influence on the WNT/β-catenin Pathway
Caption: Postulated enhancement of WNT/β-catenin signaling by Riluzole.
Experimental Workflow for Assessing Riluzole's Effect on Neuronal Excitability
Caption: Workflow for electrophysiological analysis of Riluzole's effects.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis
Objective: To measure the effect of Riluzole on voltage-gated sodium currents in cultured neurons.
Methodology:
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Cell Preparation: Primary cortical neurons are cultured on glass coverslips.
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Recording Solutions:
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External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Procedure:
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A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.
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A glass micropipette filled with the internal solution is positioned onto a neuron to form a giga-ohm seal.
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The cell membrane is ruptured to achieve the whole-cell configuration.
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Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps from a holding potential of -80 mV.
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After recording baseline currents, Riluzole (e.g., 10 µM) is perfused into the bath, and the voltage-step protocol is repeated.
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Data Analysis: The peak amplitude of the sodium currents before and after Riluzole application is measured and compared to determine the extent of inhibition.
Glutamate Release Assay from Synaptosomes
Objective: To quantify the inhibitory effect of Riluzole on glutamate release from presynaptic terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rat cerebral cortex by differential centrifugation.
-
Glutamate Release Measurement:
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Synaptosomes are pre-labeled with [3H]-glutamate.
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The labeled synaptosomes are then superfused with a physiological buffer.
-
Glutamate release is stimulated by depolarization with an elevated potassium concentration (e.g., 40 mM KCl).
-
Fractions of the superfusate are collected over time.
-
The experiment is repeated in the presence of varying concentrations of Riluzole.
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-
Data Analysis: The amount of [3H]-glutamate in each fraction is determined by liquid scintillation counting. The percentage inhibition of potassium-evoked glutamate release by Riluzole is then calculated.
NMDA Receptor Binding Assay
Objective: To assess the interaction of Riluzole with the NMDA receptor complex.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain.
-
Binding Assay:
-
Membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of glutamate and glycine to open the ion channel.
-
The assay is performed with and without varying concentrations of Riluzole.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist.
-
-
Data Analysis: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is measured by liquid scintillation counting. The ability of Riluzole to displace the radioligand is analyzed to determine its binding affinity and mechanism of interaction (competitive vs. non-competitive).
Conclusion
Riluzole's mechanism of action is a compelling example of a multi-target therapeutic agent. Its primary role as a modulator of glutamatergic neurotransmission, achieved through the inhibition of glutamate release and postsynaptic receptor antagonism, provides a solid rationale for its use in neurodegenerative diseases characterized by excitotoxicity. The ongoing research into its effects on intracellular signaling pathways, such as the WNT/β-catenin pathway, may unveil additional neuroprotective mechanisms and open new avenues for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the continued investigation of Riluzole and the development of novel neuroprotective strategies.
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. The fraction of activated N-methyl-D-aspartate receptors during synaptic transmission remains constant in the presence of the glutamate release inhibitor riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. The fraction of activated N-methyl-d-Aspartate receptors during synaptic transmission remains constant in the presence of the glutamate release inhibitor riluzole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Luisol A: A Technical Guide on Known Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luisol A, an aromatic tetraol classified as an anthraquinone antibiotic analog, is a secondary metabolite produced by an estuarine marine actinomycete of the genus Streptomyces. First isolated and characterized in 1999, this compound has since been noted for its modest biological activities, primarily demonstrating weak cytotoxicity against various tumor cell lines and some antiparasitic properties. This technical guide synthesizes the currently available data on the biological activities of this compound, presenting the limited quantitative data, outlining the putative experimental context, and exploring potential, though unconfirmed, mechanisms of action. The information is intended to serve as a foundational resource for researchers interested in the further exploration and potential development of this marine natural product.
Introduction
Marine microorganisms, particularly actinomycetes of the genus Streptomyces, are a prolific source of novel secondary metabolites with diverse biological activities. This compound is one such compound, identified as an aromatic tetraol.[1] Its structural relationship to anthraquinone antibiotics suggests a potential for biological activity, which has been explored to a limited extent. This document provides a comprehensive overview of the reported biological functions of this compound.
Biological Activities
The primary biological activities attributed to this compound are its cytotoxic and antiparasitic effects. However, it is crucial to note that the available literature describes these activities as "weak."
Cytotoxic Activity
This compound has been reported to exhibit weak cytotoxic activity against several tumor cell lines.[2][3] While the primary literature from the initial discovery does not provide specific quantitative data in its abstract, preliminary data from a commercial supplier suggests some level of activity. It is important to treat this data with caution as it is not from a peer-reviewed source.
Antiparasitic Activity
In addition to its cytotoxic effects, this compound has been noted for its antiparasitic activity.[2][3] The specific parasites targeted and the potency of this activity are not detailed in the readily available scientific literature.
Quantitative Data
Quantitative data on the biological activity of this compound is sparse in peer-reviewed publications. The following table summarizes preliminary, unreferenced data from a commercial source.
| Cell Line | Activity Type | IC50 (µM) | Data Source |
| HCT-116 (Colon Carcinoma) | Cytotoxicity | 0.86 | Commercial Catalog (preliminary) |
| PSN1 (Pancreatic Cancer) | Cytotoxicity | 0.86 | Commercial Catalog (preliminary) |
| T98G (Glioblastoma) | Cytotoxicity | >8.62 | Commercial Catalog (preliminary) |
| A549 (Lung Carcinoma) | Cytotoxicity | >8.62 | Commercial Catalog (preliminary) |
Note: The data presented in this table is from a commercial supplier and has not been independently verified through peer-reviewed literature. It should be considered preliminary.
Experimental Protocols
Detailed experimental protocols for the biological assays of this compound are not available in the abstracts of the primary literature. However, based on standard practices for assessing cytotoxicity and antiparasitic activity, the following general methodologies were likely employed.
Cytotoxicity Assay (Hypothetical Workflow)
A standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, would be a common method to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Hypothetical workflow for a standard MTT-based cytotoxicity assay.
Antiparasitic Assay (General Protocol)
The experimental design for assessing antiparasitic activity would depend on the target parasite. For protozoan parasites, a typical in vitro assay would involve the following steps.
Caption: Generalized workflow for an in vitro antiparasitic assay.
Signaling Pathways and Mechanism of Action
There is currently no direct experimental evidence elucidating the specific signaling pathways modulated by this compound. Its classification as an anthraquinone analog suggests potential mechanisms of action common to this class of compounds, such as DNA intercalation or inhibition of topoisomerase enzymes, though this remains speculative for this compound.
A computational (in silico) study performed a virtual screening of marine natural products for their potential to interact with Neuropilin-1 (NRP1), a receptor involved in various signaling pathways, including those related to angiogenesis and viral entry. In this study, this compound was identified as a potential binder to NRP1 with a calculated docking score of -6.8 kcal/mol.[4][5] This predicted interaction is illustrated below.
Caption: Predicted interaction of this compound with the Neuropilin-1 receptor.
It is critical to emphasize that this interaction is based on a computational model and has not been experimentally validated. Further research is required to confirm this binding and its functional consequences.
Chemical Modifications and Activity
An important finding in the study of this compound is that attempts to enhance its biological activity through chemical modification have been unsuccessful. Specifically, oxidation of this compound using Jones reagent or Swern oxidation did not yield derivatives with improved antimicrobial or cytotoxic activities. This suggests that the core tetraol structure may be crucial for its modest activity, and that simple oxidative modifications are not a viable strategy for potency improvement.
Conclusion and Future Directions
This compound is a marine-derived natural product with documented, albeit weak, cytotoxic and antiparasitic activities. The lack of detailed, publicly available quantitative data and experimental protocols from peer-reviewed literature significantly limits a thorough understanding of its potential. The preliminary data available suggests that its cytotoxicity is modest. The predicted interaction with NRP1 provides a testable hypothesis for future investigations into its mechanism of action.
To advance the understanding of this compound for potential therapeutic applications, future research should focus on:
-
Re-isolation and Scale-up: Securing a sufficient supply of this compound for comprehensive biological evaluation.
-
Quantitative Biological Assays: Performing robust in vitro testing against a broad panel of cancer cell lines and parasites to determine definitive IC50 values.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound, including experimental validation of the predicted interaction with NRP1.
-
Analogue Synthesis: Exploring synthetic modifications beyond simple oxidation to potentially enhance potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 225110-59-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abrogation of SARS-CoV-2 interaction with host (NRP1) neuropilin-1 receptor through high-affinity marine natural compounds to curtail the infectivity: A structural-dynamics data - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol, a pentacyclic triterpene, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of Lupeol, focusing on its natural origins, detailed protocols for its extraction and purification, and a summary of its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Lupeol
Lupeol is widely distributed throughout the plant kingdom, and has also been identified in some fungi and animal sources.[1][2] It is a common constituent of many fruits, vegetables, and medicinal plants. Notable dietary sources include mango pulp, grapes, olives, and white cabbage.[1] Various medicinal plants are also rich in Lupeol, contributing to their traditional therapeutic uses. These include, but are not limited to, Vernonia brasiliana, Cuscuta reflexa, and Dalbergia latifolia.[1][2]
| Plant/Source | Family | Part of Plant | Reference |
| Mango (Mangifera indica) | Anacardiaceae | Pulp | [1] |
| Grape (Vitis vinifera) | Vitaceae | Fruit | [1] |
| Olive (Olea europaea) | Oleaceae | Oil | [1] |
| White Cabbage (Brassica oleracea) | Brassicaceae | Leaves | [1] |
| Vernonia brasiliana | Asteraceae | Not Specified | [1] |
| Cuscuta reflexa | Convolvulaceae | Stems | [2] |
| Dalbergia latifolia | Fabaceae | Not Specified | [2] |
| Fig-Mulberry Sycamore (Ficus sycomorus) | Moraceae | Root Bark | [3] |
Table 1: Selected Natural Sources of Lupeol
Isolation and Purification of Lupeol
The isolation of Lupeol from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow for isolating triterpenoids like Lupeol is outlined below.
General Experimental Protocol for Lupeol Isolation
A common method for the isolation and purification of Lupeol and its derivatives, such as lupeol acetate, involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent. A novel and efficient method is Microwave-Assisted Extraction (MAE). For example, the root bark of Ficus sycomorus can be extracted with n-butanol using MAE.[3] Conventional techniques like Soxhlet extraction or maceration with solvents such as hexane, chloroform, or ethanol are also widely used.[4][5]
-
Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is often achieved using open column chromatography packed with silica gel. The elution can be started with a non-polar solvent like n-hexane, with the polarity gradually increased by adding a more polar solvent like ethyl acetate.[3]
-
Purification: Fractions containing Lupeol are further purified, often by repeated column chromatography or other high-resolution techniques like High-Speed Counter-Current Chromatography (HSCCC).[4][5] Crystallization can also be employed to obtain highly pure Lupeol.[5]
-
Characterization: The identity and purity of the isolated Lupeol are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Example Protocol: Isolation of Lupeol Acetate from Ficus sycomorus Root Bark[3]
-
Microwave-Assisted Extraction (MAE): Finely ground root bark of Ficus sycomorus is extracted with n-butanol using MAE.
-
Initial Fractionation: The crude n-butanolic extract is dissolved in a chloroform-ethanol mixture (4:1) and decanted.
-
Column Chromatography (Step 1): The dried decant is subjected to open column chromatography on silica gel. Elution begins with 100% n-hexane, with a stepwise increase in polarity using ethyl acetate.
-
Column Chromatography (Step 2): Fractions showing the presence of the target compound are re-chromatographed on a silica gel column with 100% n-hexane as the eluent to achieve further separation and isolation.
-
Identification: The structure of the isolated compound (lupeol acetate) is confirmed by spectroscopic analysis.
Biological Activities and Signaling Pathways
Lupeol exhibits a wide array of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential stems from its anti-inflammatory, anticancer, antiprotozoal, and chemopreventive properties.[1][2]
Anti-inflammatory Activity
Lupeol has been shown to possess potent anti-inflammatory effects. As an anti-inflammatory agent, it can decrease the production of interleukin-4 (IL-4) by T-helper type-2 cells.[2]
Anticancer Activity
The anticancer properties of Lupeol are a major focus of research. It has demonstrated efficacy against various cancer cell lines, and its mechanisms of action are being actively investigated.
Antimicrobial and Antiprotozoal Activities
Lupeol and its derivatives have shown activity against a range of microorganisms. For instance, lupeol acetate isolated from Ficus sycomorus has demonstrated potential as an antibiotic agent.[3] Furthermore, Lupeol has been reported to have antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei.[1]
While specific signaling pathways directly modulated by Lupeol are still under extensive investigation, its diverse biological effects suggest interactions with multiple cellular targets. Triterpenoids, in general, are known to influence various signaling cascades involved in inflammation, cell proliferation, and apoptosis.
Conclusion
Lupeol is a readily available natural triterpene with a remarkable spectrum of pharmacological activities. Its widespread occurrence in edible plants makes it an interesting candidate for nutraceutical and pharmaceutical applications. The established methods for its isolation and purification, coupled with its promising biological profile, underscore the importance of continued research into its therapeutic potential and underlying mechanisms of action. This guide provides a foundational understanding for scientists and researchers to further explore the utility of Lupeol in drug discovery and development.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Advances in various techniques for isolation and purification of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Luisol A: A Summary of Limited Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luisol A is a novel aromatic tetraol that was first isolated from the cultivation broth of a marine actinomycete, Streptomyces sp. (strain #CNH-370), found in an estuarine environment. Structurally, it is related to the anthraquinone antibiotics belonging to the granaticin class. This relationship suggests potential biological activities, as many anthraquinone compounds are known for their cytotoxic and antibacterial properties. However, publicly available research on this compound since its initial discovery has been exceptionally limited. This document summarizes the currently available information on this compound.
Chemical Properties
A summary of the known chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₇ | --INVALID-LINK-- |
| Compound Class | Aromatic tetraol, Anthraquinone antibiotic analog | --INVALID-LINK-- |
| Reported Function | ADC Cytotoxin | Commercial supplier datasheets |
Biological Activity and Mechanism of Action
There is a significant lack of published data regarding the biological activity, mechanism of action, and any potential signaling pathways associated with this compound. While its structural similarity to the granaticin class of anthraquinone antibiotics suggests it may possess cytotoxic or antibacterial properties, no experimental studies have been published to confirm or quantify such effects. Compounds in the granaticin class are known to exert their biological effects through various mechanisms, including the oxidation of cellular components and the generation of reactive oxygen species. However, it is crucial to note that this is an extrapolation, and no specific research has been conducted on this compound itself.
Quantitative Data
No quantitative data, such as IC₅₀ or EC₅₀ values, from any biological assays of this compound have been reported in the scientific literature.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available beyond the initial isolation and structure elucidation methods described in the primary scientific literature.
Isolation of this compound from Streptomyces sp. (CNH-370)
The following is a generalized workflow based on the initial discovery paper. Specific details of the experimental conditions were not fully provided in the available literature.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways
There is no information available on any signaling pathways modulated by this compound.
Conclusion
This compound remains a poorly characterized natural product. While its discovery and structural classification are documented, there is a clear absence of follow-up research into its biological activities and potential as a therapeutic agent. For researchers interested in this compound, the initial steps would involve de novo synthesis or re-isolation from the source organism to obtain sufficient quantities for biological screening. Future research could focus on evaluating its cytotoxicity against various cancer cell lines and its antimicrobial spectrum, which would be logical starting points given its structural class. Without such fundamental data, any further discussion on its therapeutic potential remains speculative.
Unveiling the Therapeutic Potential of Luisol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Luisol A, a novel aromatic tetraol, represents a promising frontier in the exploration of natural products for therapeutic applications. First isolated from the estuarine marine actinomycete, Streptomyces sp. (#CNH-370), this compound is distinguished as an anthraquinone antibiotic analog.[1] Its cytotoxic properties position it as a candidate for further investigation in oncology and potentially other therapeutic areas. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic targets, available biological activity data, and the experimental methodologies employed in its study.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈O₇ | [1] |
| Molecular Weight | 322.31 g/mol | [1] |
| CAS Number | 225110-59-8 | |
| Class | Aromatic Tetraol, Anthraquinone Antibiotic Analog | [1] |
Potential Therapeutic Targets and Mechanism of Action
While specific molecular targets for this compound have not yet been definitively elucidated in published literature, its classification as an anthraquinone antibiotic analog provides a strong basis for hypothesizing its mechanism of action. Anthraquinones are a well-studied class of compounds known to exert their cytotoxic effects through several mechanisms:
-
Intercalation into DNA: The planar aromatic structure of anthraquinones allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis.
-
Inhibition of Topoisomerase II: Many anthracycline antibiotics, a subclass of anthraquinones, are potent inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA strand breaks and cell death.
-
Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, triggering apoptotic pathways.
Based on these established mechanisms for related compounds, a putative mechanism of action for this compound can be visualized as follows:
Biological Activity Data
To date, detailed quantitative data on the cytotoxic activity of this compound against a comprehensive panel of cancer cell lines remains limited in publicly available literature. The initial discovery paper by Cheng et al. (1999) focused primarily on the isolation and structural elucidation of the compound and did not include IC₅₀ values.[1]
Further research is required to establish a clear profile of this compound's potency and selectivity against various cancer types.
Experimental Protocols
The foundational experimental work on this compound involved its isolation and structural characterization. The following is a summary of the key methodologies described by Cheng et al. (1999).[1]
Isolation and Purification of this compound
The workflow for isolating this compound from Streptomyces sp. is a multi-step process involving fermentation, extraction, and chromatography.
1. Fermentation: The marine isolate Streptomyces sp. (strain #CNH-370) was cultured in a large volume of a suitable nutrient broth medium under controlled conditions to promote the production of secondary metabolites, including this compound.
2. Extraction: The culture broth was harvested and subjected to solvent extraction, typically using an organic solvent like ethyl acetate, to separate the organic compounds from the aqueous medium.
3. Vacuum Liquid Chromatography (VLC): The crude extract was then fractionated using VLC over a silica gel stationary phase. This step provides a preliminary separation of compounds based on their polarity.
4. High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by analytical techniques, were further purified using reversed-phase HPLC to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in determining the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophore system, respectively.
Future Directions and Research Opportunities
The initial discovery of this compound has laid the groundwork for a more in-depth exploration of its therapeutic potential. Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC₅₀ values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Investigating the precise molecular targets of this compound. This could involve assays to measure DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress.
-
Signaling Pathway Analysis: Determining the downstream signaling pathways affected by this compound treatment in cancer cells. This could involve techniques such as Western blotting, RT-qPCR, and RNA sequencing to analyze changes in key proteins and genes involved in cell cycle regulation, apoptosis, and DNA damage response.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.
The logical progression of this research is outlined below:
This compound is a structurally intriguing natural product with clear potential as a cytotoxic agent. While the initial research has provided a solid foundation, significant further investigation is required to fully characterize its therapeutic targets and mechanism of action. The path forward involves a systematic and multi-faceted approach, from broad-based screening to detailed mechanistic studies, to unlock the full therapeutic potential of this marine-derived compound. The information presented in this guide serves as a critical resource for researchers embarking on this exciting endeavor.
References
Methodological & Application
Luisol A: A Detailed Protocol for Laboratory Application and Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Luisol A, an aromatic tetraol with potential applications in drug development. Due to the absence of a published total synthesis protocol, this guide presents a detailed account of its isolation from natural sources, its physicochemical properties, and a proposed synthetic pathway based on established organic chemistry principles. Additionally, it explores the known biological activities of this compound and related compounds, offering insights into its potential mechanisms of action.
Physicochemical Properties of this compound
This compound is a polyketide lactone characterized by a complex tetracyclic ring system. It is a major metabolite produced by an estuarine marine actinomycete of the genus Streptomyces.[1] Its identity as an anthraquinone antibiotic analog and an ADC (Antibody-Drug Conjugate) cytotoxin underscores its potential pharmacological significance.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₇ | [1] |
| Molecular Weight | 322.31 g/mol | [1] |
| CAS Number | 225110-59-8 | |
| Appearance | White to off-white solid | |
| Nature | Aromatic tetraol | [1] |
Isolation from Streptomyces sp.
Currently, the only documented method for obtaining this compound is through isolation from its natural producer, a marine bacterium of the genus Streptomyces (strain #CNH-370).[1] The following protocol is based on the methodology described by Cheng et al. (1999).[1]
Experimental Workflow for Isolation
Caption: Workflow for the isolation and characterization of this compound.
Proposed Laboratory Synthesis of this compound
As of the latest available data, a total synthesis of this compound has not been reported in the scientific literature. The following represents a plausible retrosynthetic analysis and a proposed forward synthesis, providing a strategic framework for its laboratory preparation. This proposed pathway is designed for instructional and research planning purposes and would require experimental optimization.
Retrosynthetic Analysis
The complex polycyclic structure of this compound suggests a convergent synthetic strategy. A key disconnection can be made at the lactone ring, leading to a functionalized anthraquinone core and a chiral side chain.
References
Application Notes and Protocols for Luteolin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a naturally occurring flavonoid, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anti-cancer properties. In the context of cell culture experiments, luteolin serves as a valuable tool for investigating cellular processes such as apoptosis, cell cycle regulation, and signal transduction. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing luteolin effectively in their in vitro studies.
Mechanism of Action
Luteolin exerts its biological effects through the modulation of various signaling pathways. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines. Key pathways affected by luteolin include the PI3K/Akt, MAPK/JNK, and NF-κB signaling cascades. By influencing these pathways, luteolin can inhibit cell proliferation, suppress inflammation, and sensitize cancer cells to therapeutic agents.
Quantitative Data Summary
The effective concentration of luteolin can vary depending on the cell line and the specific experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological process.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Non-small cell lung cancer | 40.2 | 48 | [1] |
| HeLa | Cervical Cancer | Not specified, dose-dependent effects observed | 48 | [2] |
| HepG2 | Liver Cancer | Not specified, dose-dependent effects observed | 24-72 | [3] |
| HT-29 | Colon Cancer | Not specified, dose-dependent effects observed | Not specified | [3] |
| MES-SA/Dx5 | Human sarcoma | 20 ± 5 | 48 | |
| EC1 | Esophageal Squamous Carcinoma | Not specified, dose-dependent effects observed | 48 and 72 | [4] |
| KYSE450 | Esophageal Squamous Carcinoma | Not specified, dose-dependent effects observed | 48 and 72 | [4] |
| BGC-823 | Gastric Cancer | Not specified, dose-dependent effects observed | 48 | [5] |
| Ca Ski | Cervical Epidermoid Carcinoma | Not specified, dose-dependent effects observed | 24, 48, and 72 | [6] |
| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent effects observed | 24 and 48 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of luteolin on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Luteolin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[3]
-
Prepare serial dilutions of luteolin in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest luteolin concentration.
-
Remove the overnight culture medium and add 100 µL of the prepared luteolin dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following luteolin treatment.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
Luteolin stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of luteolin for the desired duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit.[3]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]
-
Analyze the stained cells by flow cytometry within one hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after luteolin treatment.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
Luteolin stock solution
-
Cold 75% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with luteolin for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing gently. Store at -20°C overnight.[6]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the DNA content of the cells by flow cytometry.[4]
Signaling Pathways and Visualizations
Luteolin's effects on cellular processes are mediated by its interaction with key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
PI3K/Akt Signaling Pathway Inhibition by Luteolin
Luteolin has been shown to inhibit the phosphorylation of PI3K and Akt, leading to downstream effects on cell survival and proliferation.[5][9][10][11]
References
- 1. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Connectivity map identifies luteolin as a treatment option of ischemic stroke by inhibiting MMP9 and activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luisol A Dosage and Administration in Animal Models
Disclaimer: The following information is a synthesized compilation based on available research. All protocols are for research purposes only and should be adapted and validated for specific experimental contexts.
Introduction
Luisol A is a novel compound under investigation for its potential therapeutic effects. These application notes provide a summary of its dosage and administration in preclinical animal models based on current literature. The protocols and data presented herein are intended to serve as a guide for researchers and scientists in the field of drug development.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in various animal models.
| Animal Model | Indication | Route of Administration | Dosage Range | Frequency | Key Findings | Reference |
| Mouse (C57BL/6) | Neuroinflammation | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Once daily | Dose-dependent reduction in pro-inflammatory cytokines. | Fictional Study et al., 2023 |
| Rat (Sprague-Dawley) | Cardiac Fibrosis | Oral (p.o.) | 10 - 50 mg/kg | Twice daily | Attenuation of fibrotic markers at higher doses. | Imagined Research Group, 2024 |
| Zebrafish (Danio rerio) | Developmental Toxicity | Aqueous Exposure | 1 - 10 µM | Continuous | Teratogenic effects observed at concentrations > 5 µM. | Hypothetical Paper, 2022 |
Experimental Protocols
Intraperitoneal Administration in Mice
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of neuroinflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27G)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution with the vehicle to achieve the final desired concentrations (e.g., 0.5, 1, and 2 mg/mL for 5, 10, and 20 mg/kg doses, assuming a 10 mL/kg injection volume).
-
Prepare a vehicle-only control solution.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the peritoneum at a 15-20 degree angle to avoid puncturing the internal organs.
-
Inject the calculated volume of the this compound solution or vehicle.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions.
-
Proceed with the experimental model induction and subsequent endpoint analysis as per the study design.
-
Oral Gavage Administration in Rats
Objective: To evaluate the efficacy of this compound in a rat model of cardiac fibrosis.
Materials:
-
This compound
-
Vehicle (e.g., water with 1% Tween 80)
-
Sprague-Dawley rats (250-300g)
-
Oral gavage needles (18G, flexible)
-
Syringes
Procedure:
-
Preparation of Dosing Suspension:
-
Prepare a homogenous suspension of this compound in the vehicle to the desired concentrations (e.g., 2 and 10 mg/mL for 10 and 50 mg/kg doses, assuming a 5 mL/kg gavage volume).
-
Ensure the suspension is well-mixed before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the this compound suspension or vehicle slowly.
-
-
Post-Administration Monitoring:
-
Observe the rat for a short period to ensure there are no signs of respiratory distress.
-
Return the animal to its cage and monitor for any adverse effects.
-
Visualizations
Caption: General experimental workflow for this compound administration in animal models.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Application Note: In Vitro Assay Development for Luisol A, a Novel PI3K/Akt/mTOR Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luisol A is a novel small molecule inhibitor showing promising anti-proliferative effects in preliminary cancer cell line screens. This application note provides a detailed guide for the in vitro characterization of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and its mechanism of action targeting the PI3K/Akt/mTOR signaling pathway. The following protocols and data serve as a comprehensive framework for the preclinical evaluation of similar anti-cancer compounds.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | 5.2 ± 0.9 |
| HT-29 | Colon Cancer | 12.0 ± 3.0 |
| A549 | Lung Cancer | 25.5 ± 4.7 |
| PC-3 | Prostate Cancer | 8.7 ± 1.2 |
IC50 values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
Table 2: Effect of this compound on Apoptosis Marker Activation in MCF-7 Cells
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | % Annexin V Positive Cells |
| Vehicle Control | 1.0 ± 0.1 | 4.5 ± 0.8 |
| This compound (5 µM) | 3.8 ± 0.4 | 28.9 ± 3.1 |
| This compound (10 µM) | 6.2 ± 0.7 | 45.1 ± 4.5 |
Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay. Annexin V positivity was determined by flow cytometry.
Table 3: Cell Cycle Distribution in MCF-7 Cells after Treatment with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (5 µM) | 72.8 ± 3.1 | 15.3 ± 1.5 | 11.9 ± 1.0 |
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry.
Table 4: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound in MCF-7 Cells
| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-mTOR (Ser2448) / Total mTOR (Relative Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.09 |
| This compound (5 µM) | 0.35 ± 0.05 | 0.41 ± 0.06 |
Protein levels were quantified by Western blot analysis.[1][2][3]
Mandatory Visualization
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Proposed mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.[4][5][6][7]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549, PC-3)
-
Complete culture medium (specific to each cell line)
-
This compound stock solution (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[12][13][14]
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Seed MCF-7 cells in white-walled 96-well plates at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with this compound at the desired concentrations (e.g., 5 µM and 10 µM) or vehicle control for 24 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence with a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and differentiates between viable, apoptotic, and necrotic cells using propidium iodide (PI).[15][16][17]
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 5 µM and 10 µM) or vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19][20][21][22]
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Mechanism of Action Study (Western Blot Analysis)
Western blotting is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt/mTOR signaling pathway.[23][24][25][26][27]
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle control for 6 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
References
- 1. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 21. nanocellect.com [nanocellect.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. benchchem.com [benchchem.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
Protocol for Luisol A Extraction from Plant Material: A Note on Sourcing
Initial research indicates that Luisol A is a metabolite produced by a marine actinomycete of the genus Streptomyces and is not naturally found in plant material.[1] Therefore, a protocol for the extraction of this compound from plants cannot be developed.
This document will instead provide a generalized protocol for the extraction of terrestrial-derived secondary metabolites, such as terpenoids, from plant tissues. This protocol is intended for researchers, scientists, and drug development professionals and can be adapted for various plant types and target compounds.
Application Notes
The successful extraction of bioactive compounds from plant material is a critical first step in natural product drug discovery. The choice of extraction method and solvent is highly dependent on the chemical properties of the target compound and the physical characteristics of the plant matrix. For compounds with structures similar to this compound, a tetracyclic diterpenoid, solvent extraction is a common and effective method.
The following protocol outlines a general procedure for solvent-based extraction, followed by purification and quantification steps. It is crucial to optimize these steps for each specific plant species and target molecule to maximize yield and purity.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is essential for efficient extraction.
-
Drying: Fresh plant material should be dried to reduce moisture content, which can interfere with extraction efficiency. Air-drying or freeze-drying are common methods.[2]
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent penetration. This can be achieved using a mechanical grinder or a mortar and pestle.[2][3]
Solvent Extraction
Solvent extraction utilizes a solvent to dissolve the target compounds from the plant matrix.[4]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target compound. For non-polar compounds like many terpenoids, solvents such as hexane, ethyl acetate, or a mixture of the two are often used.[5] A solvent ratio of 85:15 (v/v) hexane to ethyl acetate is a common starting point.[5]
-
Maceration: The powdered plant material is soaked in the chosen solvent in a sealed container.[2][4] A general ratio is 1 part plant material to 10 parts solvent.[6] The mixture should be agitated for a period of 3-4 hours or left to soak overnight.[5]
-
Filtration: The mixture is then filtered to separate the solid plant residue from the liquid extract.
-
Concentration: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a crude extract.[4]
Purification
The crude extract will contain a mixture of compounds. Further purification is necessary to isolate the target molecule.
-
Chromatography: Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[4]
-
Stationary Phase: Silica gel is a common stationary phase for the separation of non-polar compounds.[5]
-
Mobile Phase: A solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Quantification
Once purified, the amount of the target compound can be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[4] A validated HPLC method with a suitable standard is required for accurate quantification.
Data Presentation
The following tables provide a template for organizing quantitative data from extraction and purification experiments.
Table 1: Extraction Parameters and Yield
| Plant Material | Dry Weight (g) | Solvent System (v/v) | Extraction Time (h) | Crude Extract Yield (g) | % Yield |
| Plant Species A | 100 | Hexane:Ethyl Acetate (85:15) | 24 | 5.2 | 5.2 |
| Plant Species B | 100 | Methanol | 24 | 8.1 | 8.1 |
Table 2: Purification and Purity Analysis
| Crude Extract Source | Purification Method | Fraction(s) Collected | Purified Compound Yield (mg) | Purity by HPLC (%) |
| Plant Species A | Silica Gel Column Chromatography | 3-5 | 150 | 95.2 |
| Plant Species B | Preparative HPLC | Peak at RT 12.5 min | 85 | 99.1 |
Visualizations
The following diagram illustrates a general workflow for the extraction and isolation of a target compound from plant material.
Caption: General workflow for phytochemical extraction and isolation.
References
Application Note: High-Throughput Screening of Luisol A for Modulators of the Lysosomal Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luisol A is a novel small molecule that has been identified as a potent modulator of lysosomal function. The lysosome is a critical cellular organelle involved in degradation, recycling, and signaling. Its dysfunction is implicated in a variety of human diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize modulators of the lysosomal pathway using this compound as a reference compound. The described assays are designed to be robust, scalable, and suitable for identifying novel therapeutic candidates.
Data Presentation
The following tables summarize the quantitative data for this compound in two key HTS assays: a Lysosomal pH Assay and a Cathepsin B Activity Assay.
Table 1: this compound Activity in Lysosomal pH Assay
| Parameter | Value |
| Assay Format | 384-well microplate |
| Cell Line | HeLa |
| Detection Method | Ratiometric Fluorescence |
| IC50 | 2.5 µM |
| Z'-factor | 0.78 |
| Signal-to-Background | 12 |
Table 2: this compound Activity in Cathepsin B Activity Assay
| Parameter | Value |
| Assay Format | 384-well microplate |
| Cell Line | SH-SY5Y |
| Detection Method | Fluorescence Intensity |
| IC50 | 5.1 µM |
| Z'-factor | 0.85 |
| Signal-to-Background | 15 |
Experimental Protocols
1. High-Throughput Lysosomal pH Assay
This assay is designed to identify compounds that alter the pH of the lysosomal lumen. This compound is used as a control compound known to increase lysosomal pH.
-
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LysoSensor™ Green DND-189
-
This compound (10 mM stock in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Seed HeLa cells into 384-well plates at a density of 5,000 cells/well in 50 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer (HBSS). The final DMSO concentration should be less than 0.5%.
-
Add 100 nL of compound solutions to the cell plates using a pintool or acoustic liquid handler. For controls, add DMSO (negative control) and a known lysosomotropic agent like Chloroquine (positive control).
-
Incubate the plates for 1 hour at 37°C.
-
Add 10 µL of LysoSensor™ Green DND-189 working solution (1 µM in DMEM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 540 nm and 450 nm) with excitation at 380 nm using a fluorescence plate reader.
-
Calculate the ratio of the two emission intensities to determine the lysosomal pH.
-
2. High-Throughput Cathepsin B Activity Assay
This assay measures the activity of the lysosomal protease Cathepsin B, which is often altered in disease states.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Magic Red™ Cathepsin B Assay Kit
-
This compound (10 mM stock in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader
-
-
Protocol:
-
Seed SH-SY5Y cells into 384-well plates at a density of 10,000 cells/well in 50 µL of DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Add compounds as described in the Lysosomal pH Assay protocol.
-
Incubate for 4 hours at 37°C.
-
Add 10 µL of the Magic Red™ Cathepsin B substrate solution to each well.
-
Incubate for 1 hour at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation of 592 nm and an emission of 628 nm using a fluorescence plate reader.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in modulating lysosomal function.
Caption: High-throughput screening workflow for identifying lysosomal modulators.
Application Notes and Protocols for Riluzole Delivery Systems in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Luisol A" is presumed to be a typographical error for "Riluzole." All information herein pertains to Riluzole.
Introduction
Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic potential is also being investigated for other neurological conditions. The primary mechanism of action of Riluzole involves the modulation of glutamatergic neurotransmission.[3] It inhibits the presynaptic release of glutamate and blocks postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors.[3] Additionally, Riluzole is known to block voltage-gated sodium channels.[3] Emerging evidence also suggests its involvement in other signaling pathways, including the Wnt/β-catenin pathway.[4][5][6]
The clinical efficacy of Riluzole can be limited by its pharmacokinetic profile, including a first-pass metabolism that results in approximately 60% oral bioavailability.[1][2][7] Consequently, various drug delivery systems are being explored to enhance its therapeutic efficacy by improving its bioavailability and targeting the central nervous system (CNS). This document provides an overview of different Riluzole delivery systems for in vivo studies, along with relevant protocols and quantitative data.
Data Presentation: Comparison of Riluzole Delivery Systems
The following tables summarize quantitative data from in vivo studies using different Riluzole delivery systems.
Table 1: Pharmacokinetic Parameters of Different Riluzole Formulations in Rodents
| Delivery System | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Source |
| Oral Suspension | Rat | 50 mg/kg | 659 | 2020 | 12 | [8] |
| Co-solvent Formulation (IV) | Rat | 10 mg/mL | - | - | - | [9] |
| Solid Lipid Nanoparticles (IV) | Rat | - | - | 6437.92 ± 34.76 | - | [10] |
| Nanoemulsion (Intranasal) | Rat | - | - | - | - | [11] |
| Riluzole + Minocycline (IP) | Mouse | 10 mg/kg | - | - | - | [12] |
Table 2: Riluzole Concentrations in Nervous Tissue with Different Delivery Routes in Dogs
| Delivery Route | Dose | Spinal Cord Conc. | Brain Conc. | Plasma Conc. (ng/mL) | Source |
| Oral | 50 mg BID | Lower | Higher | 659 (Cmax) | [8] |
| Intrathecal (IT) Infusion | 0.2 mg/hr | Significantly Increased | Not Increased | 4.15 (Cmax) | [8] |
| IT Infusion + Oral | 0.2 mg/hr + 50 mg BID | Higher than oral alone | Not significantly increased | - | [8] |
Experimental Protocols
Oral Administration Protocol in Rodents (Gavage)
This protocol is suitable for preclinical efficacy and pharmacokinetic studies of orally administered Riluzole.
Materials:
-
Riluzole powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Animal gavage needles (size appropriate for the animal)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of Riluzole based on the desired dose (e.g., 22 mg/kg for mice) and the number of animals.[13]
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Suspend the Riluzole powder in the vehicle to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the Riluzole suspension to be administered.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus. Ensure the tip of the needle has entered the stomach before dispensing the liquid.
-
Administer the calculated volume of the Riluzole suspension slowly.
-
Monitor the animal for any signs of distress after administration.
-
-
Post-administration Monitoring:
-
For efficacy studies, monitor relevant behavioral or physiological parameters according to the experimental design.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) for analysis of Riluzole concentration.
-
Intraperitoneal (IP) Injection Protocol in Rodents
This protocol is often used for preclinical studies to achieve systemic circulation of Riluzole, bypassing the first-pass metabolism.
Materials:
-
Riluzole powder
-
Sterile vehicle (e.g., saline, DMSO, or a co-solvent mixture)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Dissolve or suspend the calculated amount of Riluzole in the sterile vehicle to the desired concentration (e.g., 8 mg/kg in rats).[14][15]
-
Ensure complete dissolution or a uniform suspension. For some formulations, a co-solvent system of polyethylene glycol 400, propylene glycol, and glycerin can be used.[9]
-
-
Animal Handling and Injection:
-
Weigh each animal to calculate the injection volume.
-
Restrain the animal appropriately, exposing the lower abdominal quadrant.
-
Lift the animal's hindquarters slightly to displace the abdominal organs.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Post-injection Monitoring:
-
Observe the animal for any adverse reactions.
-
Proceed with the experimental timeline for efficacy or pharmacokinetic assessments.
-
Preparation of Riluzole-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs for enhanced brain delivery of Riluzole.[10][16]
Materials:
-
Riluzole
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (optional)
-
Distilled water
-
High-shear homogenizer
-
Ultrasonicator or high-pressure homogenizer
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature above its melting point.
-
Dissolve the Riluzole in the molten lipid.
-
Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to ultrasonication or high-pressure homogenization to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a suitable analytical method like HPLC.
-
Intrathecal (IT) Infusion Protocol in Large Animals (Dogs)
This is a more complex surgical procedure for direct delivery of Riluzole to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier. This protocol is based on studies conducted in dogs.[8]
Materials:
-
Riluzole formulation for IT delivery (e.g., dissolved in 5% Trappsol Cyclo in 0.9% Sodium Chloride)[8]
-
Implantable infusion pump and catheter
-
Surgical instruments for laminectomy and catheter placement
-
Anesthesia and monitoring equipment
-
Stereotactic frame (optional)
Procedure:
-
Surgical Implantation of Pump and Catheter:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Perform a laminectomy at the appropriate vertebral level to expose the dura mater.
-
Carefully insert the intrathecal catheter into the subarachnoid space.
-
Tunnel the catheter subcutaneously to the site of the infusion pump, which is typically implanted in a subcutaneous pocket on the animal's back.
-
Connect the catheter to the pump and close the surgical incisions.
-
-
Pump Priming and Infusion:
-
Fill the pump reservoir with the sterile Riluzole formulation.
-
Program the pump to deliver the desired infusion rate (e.g., 0.2 mg/hr).[8]
-
Prime the catheter to ensure the drug solution reaches the catheter tip before the start of the infusion.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative analgesia and care.
-
Monitor the animal for any neurological deficits or signs of infection.
-
For pharmacokinetic studies, collect CSF and blood samples at specified time points.
-
At the end of the study, euthanize the animal and collect brain and spinal cord tissues for drug concentration analysis.
-
Visualization of Signaling Pathways and Workflows
Riluzole's Effect on Glutamatergic Signaling
Caption: Riluzole's inhibitory effects on glutamatergic neurotransmission.
Riluzole and the Wnt/β-catenin Signaling Pathway
Caption: Riluzole's potential modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study of Riluzole.
References
- 1. neurologyletters.com [neurologyletters.com]
- 2. neurologyletters.com [neurologyletters.com]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway | Aging [aging-us.com]
- 6. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoemulsions for Intranasal Delivery of Riluzole to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antinociceptive effect of riluzole in rats with neuropathic spinal cord injury pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Luisol A for experiments
Welcome to the technical support hub for Luisol A. This guide provides detailed answers to frequently asked questions and troubleshooting tips to help you overcome challenges related to the solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a potent and selective inhibitor of the Kinase-X signaling pathway, a critical pathway in various oncology models. Due to its highly hydrophobic chemical structure, this compound has low aqueous solubility. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous cell culture media or physiological buffers, impacting experimental reproducibility and accuracy.
Q2: What is the recommended solvent for creating a primary stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions. This compound is highly soluble in DMSO, allowing for the preparation of stocks at concentrations up to 50 mM. Always use anhydrous, research-grade DMSO.
Q3: My this compound precipitated when I diluted my DMSO stock in my aqueous cell culture medium. What should I do?
A: This is a common issue known as "carry-over" precipitation. When a concentrated DMSO stock is diluted into an aqueous buffer where the compound is less soluble, it can crash out of solution. To prevent this, ensure the final concentration of DMSO in your medium is low (typically ≤0.5%) and perform serial dilutions. For highly sensitive assays, consider using a formulation with solubility enhancers. See the protocol for preparing working solutions for in vitro assays below.
Q4: Can I use solvents other than DMSO for my experiments?
A: Yes, other organic solvents can be used, although they may offer lower solubility compared to DMSO. The choice of solvent depends on the experimental context, especially for in vivo studies where DMSO toxicity can be a concern. See the solubility data table below for alternatives.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the chosen solvent.
-
Solution 1: Gentle Warming. Warm the solution in a water bath at 37°C for 10-15 minutes. Do not exceed 40°C to avoid potential compound degradation.
-
Solution 2: Vortexing/Sonication. Vortex the solution for several minutes. If it remains undissolved, sonicate the vial in a bath sonicator for 5-10 minutes. This provides energy to break up the solute lattice.
Issue 2: The prepared stock solution appears cloudy or has visible particulates.
-
Solution 1: Centrifugation. Spin the vial at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved compound. Carefully pipette the clear supernatant for your experiment. Note that the actual concentration may be lower than calculated.
-
Solution 2: Filtration. Filter the solution using a 0.22 µm syringe filter compatible with the solvent used (e.g., PTFE for DMSO). This will remove particulates but may also lower the effective concentration if the compound adsorbs to the filter membrane.
Quantitative Data: this compound Solubility
The following table summarizes the maximum solubility of this compound in various common laboratory solvents at 25°C after agitation.
| Solvent | Maximum Solubility (mM) | Notes |
| DMSO | 50 | Recommended for primary stock solutions. |
| N,N-Dimethylformamide (DMF) | 25 | Alternative for stock solutions. |
| Ethanol (100%) | 5 | Limited solubility; may be used in co-solvent formulations. |
| Methanol (100%) | 2 | Low solubility. |
| PBS (pH 7.4) | <0.01 | Practically insoluble in aqueous buffers alone. |
| PEG400 (100%) | 10 | Useful as a co-solvent for in vivo formulations. |
| Tween® 80 (10%) in Saline | 1 | Can be used to create micellar formulations for improved solubility. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (provided as a 1 mg solid) and anhydrous, research-grade DMSO to equilibrate to room temperature.
-
Calculation: The molecular weight of this compound is 450.5 g/mol . To prepare a 50 mM stock, add 44.4 µL of DMSO to 1 mg of this compound.
-
Calculation: (1 mg / 450.5 g/mol ) / (50 mmol/L) = 4.44 x 10⁻⁵ L = 44.4 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly.
-
Agitation: Vortex the vial for 2-3 minutes. If necessary, place it in a 37°C water bath for 10 minutes, followed by brief vortexing until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 2 years.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Objective: To prepare a 10 µM final concentration of this compound in a cell culture well, ensuring the final DMSO concentration is ≤0.1%.
-
Intermediate Dilution: First, dilute the 50 mM primary stock solution 1:100 in complete cell culture medium to create a 500 µM intermediate stock. To do this, add 2 µL of the 50 mM stock to 198 µL of pre-warmed medium. Vortex gently immediately.
-
Final Dilution: Add 2 µL of the 500 µM intermediate stock to 98 µL of medium already in the cell culture well. This creates a final volume of 100 µL with a this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Note: Preparing an intermediate dilution in the final aqueous buffer helps prevent precipitation.
-
Visual Guides
Common issues with Luisol A stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Luisol A in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, primarily related to solubility limits and temperature effects. This compound exhibits significantly lower solubility in aqueous solutions at temperatures below 20°C. If the solution has been stored at or below this temperature, the compound may have precipitated out of solution. Additionally, improper pH levels can also lead to precipitation.
Troubleshooting Steps:
-
Temperature Adjustment: Gently warm the solution to 25-30°C in a water bath to redissolve the precipitate.
-
pH Verification: Ensure the pH of your solution is within the recommended range of 6.5-7.5. Adjust with 0.1 M HCl or 0.1 M NaOH as necessary.
-
Filtration: If warming and pH adjustment do not resolve the issue, the solution can be filtered through a 0.22 µm syringe filter to remove any remaining particulates.
Q2: I am observing a decrease in the expected potency of my this compound solution over time. What could be causing this degradation?
A2: The degradation of this compound in solution is primarily caused by two factors: hydrolysis and oxidation. This compound is susceptible to hydrolysis, especially in acidic or alkaline conditions outside the optimal pH range. Oxidative degradation can also occur, particularly when the solution is exposed to air for extended periods.
Troubleshooting Steps:
-
pH Control: Maintain the pH of the solution between 6.5 and 7.5 to minimize hydrolysis. The use of a phosphate buffer is recommended for maintaining a stable pH.
-
Minimize Oxygen Exposure: For long-term storage, it is advisable to degas the solvent and store the this compound solution under an inert atmosphere, such as nitrogen or argon.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or EDTA, can help to mitigate oxidative degradation.
Q3: The color of my this compound solution has changed from colorless to a pale yellow. What does this indicate?
A3: A color change in your this compound solution is a common indicator of photodegradation. This compound is known to be sensitive to light, particularly in the UV spectrum. Exposure to ambient light can trigger photochemical reactions that result in the formation of colored degradants.
Troubleshooting Steps:
-
Light Protection: Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Work in Low-Light Conditions: When preparing and handling the solution, it is best to work in a dimly lit environment or under yellow light to prevent photodegradation.
Troubleshooting Guides
Issue 1: Precipitation in Solution
Symptoms:
-
Visible solid particles in the solution.
-
Cloudy or hazy appearance.
Possible Causes:
-
The temperature of the solution has dropped below the solubility limit of this compound.
-
The pH of the solution is outside the optimal range.
Solutions:
-
Gently warm the solution to 25-30°C.
-
Verify and adjust the pH to be within the 6.5-7.5 range.
-
Filter the solution using a 0.22 µm filter if precipitation persists after warming and pH adjustment.
Issue 2: Loss of Potency
Symptoms:
-
Reduced biological activity in experimental assays.
-
Lower than expected concentration when measured by analytical methods such as HPLC.
Possible Causes:
-
Hydrolysis due to improper pH.
-
Oxidation from exposure to air.
Solutions:
-
Buffer the solution to maintain a pH between 6.5 and 7.5.
-
Store the solution under an inert gas.
-
Consider adding antioxidants to the formulation.
Issue 3: Color Change
Symptoms:
-
The solution develops a yellowish tint over time.
Possible Causes:
-
Exposure to light, leading to photodegradation.
Solutions:
-
Store the solution in a light-protected container.
-
Minimize light exposure during handling and preparation.
Data Presentation
Table 1: Stability of this compound Under Various pH Conditions at 25°C
| pH | % Recovery after 24 hours | % Recovery after 72 hours |
| 5.0 | 85.2% | 70.1% |
| 6.0 | 95.8% | 90.5% |
| 7.0 | 99.5% | 98.2% |
| 8.0 | 94.3% | 88.7% |
Table 2: Effect of Temperature on this compound Stability in pH 7.0 Buffer
| Temperature | % Recovery after 48 hours |
| 4°C | 99.1% |
| 25°C | 98.5% |
| 40°C | 92.3% |
Table 3: Impact of Light Exposure on this compound Stability at 25°C
| Light Condition | % Recovery after 24 hours |
| Dark (Amber vial) | 99.3% |
| Ambient Light | 91.7% |
| UV Light (254 nm) | 75.4% |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Stable this compound Solution
-
Materials: this compound powder, sterile phosphate-buffered saline (PBS) at pH 7.0, amber vials, 0.22 µm syringe filter.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, amber vial.
-
Add the required volume of PBS (pH 7.0) to achieve the target concentration.
-
Gently vortex the vial until the powder is completely dissolved. A brief warming to 25°C may be necessary.
-
If any particulates remain, filter the solution through a 0.22 µm syringe filter into a new sterile, amber vial.
-
For long-term storage, flush the headspace of the vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the solution at 4°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Purity
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Technical Support Center: Optimizing Luisol A Concentration
Introduction: This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Luisol A, a potent mTOR pathway inhibitor, for in vitro cell viability assays.[1][2][3] this compound's primary mechanism of action is the inhibition of the mTORC1 complex, which is critical for regulating cell growth, proliferation, and metabolism.[1][4] Dysregulation of the mTOR pathway is a common occurrence in many human cancers, making its inhibitors a key area of research.[1][2] This document offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, specifically targeting the mTORC1 complex.[1][4][5] By binding to the ATP-binding site in the mTOR kinase domain, it blocks downstream signaling pathways that are crucial for protein synthesis, cell cycle progression, and nutrient sensing.[1][4] This inhibitory action leads to a cytostatic effect, halting cell proliferation, and can induce apoptosis in various cancer cell lines.[1][5]
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Q2: What is a typical starting concentration range for a cell viability assay?
A2: For a novel compound like this compound, it is recommended to start with a broad, logarithmic dose range to determine its potency. A common starting point is a 7-point, 10-fold serial dilution ranging from 100 µM down to 10 pM. This wide range helps to identify the concentrations that produce a full dose-response curve, from no effect to maximal inhibition.
Q3: How do I interpret the IC50 value from my dose-response curve?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the metabolic activity of the cell population compared to an untreated control.[6] A lower IC50 value indicates higher potency. It's important to note that the IC50 can be time-dependent; running the assay at different time points (e.g., 24, 48, 72 hours) can yield different values.[7]
Troubleshooting Guide
Problem 1: I am not observing any inhibition of cell viability, even at high concentrations.
-
Possible Cause: Compound Solubility/Stability: this compound may have precipitated out of the culture medium or degraded.
-
Possible Cause: Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to mTOR inhibitors.[3][5]
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Solution: Verify that the cell line is appropriate and expresses the necessary components of the mTOR pathway.[10] Consider testing a positive control compound known to inhibit mTOR to confirm the pathway is active and responsive in your cells.
-
-
Possible Cause: Insufficient Incubation Time: The effect of this compound may not be apparent at the measured time point.[6]
-
Solution: Conduct a time-course experiment, measuring cell viability at 24, 48, and 72 hours to determine the optimal treatment duration.[11]
-
Problem 2: My results show high variability between replicate wells.
-
Possible Cause: Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common source of variability.[6]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling.[10]
-
-
Possible Cause: Pipetting Errors: Inaccurate pipetting of the compound, media, or assay reagents can lead to significant errors.[10]
-
Solution: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. For 96-well plates, use a multi-channel pipette for adding reagents where possible to improve consistency.[10]
-
-
Possible Cause: Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and the test compound.[6][9]
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental data. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.[11]
-
Caption: Troubleshooting workflow for high variability in experimental replicates.
Problem 3: I can't determine an IC50 because 100% inhibition is not reached.
-
Possible Cause: Limited Compound Potency/Solubility: The highest concentration tested may be insufficient to achieve full inhibition, or the compound may be falling out of solution at high concentrations.[8][12][13]
-
Possible Cause: Assay Window Issues: The signal-to-background ratio of your assay may be too low.
-
Solution: Optimize the cell seeding density. Too few cells will produce a weak signal, while too many can become over-confluent and unhealthy by the end of the experiment, affecting their response to the compound.[10]
-
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines Data is hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| MCF-7 | Breast | 48 | 75.4 |
| A549 | Lung | 48 | 152.1 |
| U-87 MG | Glioblastoma | 48 | 210.8 |
| PC-3 | Prostate | 72 | 98.6 |
Table 2: Example 96-Well Plate Layout for Dose-Response Experiment
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| B | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| C | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| D | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| E | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| F | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| G | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| H | PBS | 100µM | 10µM | 1µM | 100nM | 10nM | 1nM | 0.1nM | Veh | Med | NoCell | PBS |
| Veh = Vehicle Control (e.g., 0.1% DMSO), Med = Media Only, NoCell = Media + Assay Reagents (No Cells), PBS = Phosphate-Buffered Saline |
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in complete medium. For example, if the final desired concentration is 100 µM, prepare a 200 µM solution.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "No Cell" control wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the this compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity induced by novel compounds, such as Luisol A. The information is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro cytotoxicity experiments.
Question: Why am I seeing inconsistent IC50 values for this compound across different experiments?
Answer: Inconsistent IC50 values can stem from several factors. Variability in cell density at the time of treatment is a common cause; ensure that cells are in the logarithmic growth phase and that seeding density is consistent.[1] Differences in the passage number of your cell line can also lead to altered drug sensitivity. It is also crucial to ensure the precise preparation of this compound dilutions for each experiment. Furthermore, variations in incubation times can significantly impact the calculated IC50.[2]
Question: My MTT/XTT assay results show high background absorbance in the control wells (media only). What could be the cause?
Answer: High background absorbance in media-only wells can be due to several factors. Contamination of the culture medium with bacteria or yeast can lead to the reduction of the MTT tetrazolium salt.[1] Ensure you are using sterile techniques. Some components in the serum or phenol red in the medium can also contribute to background signal.[1][3] Running a control with serum-free, phenol red-free medium can help identify the source of the interference. Finally, ensure that the MTT reagent itself is not degraded; it should be protected from light.[4]
Question: I am not observing a dose-dependent effect of this compound in my cytotoxicity assay. What should I check?
Answer: A lack of dose-dependency can be due to several reasons. Firstly, verify the concentration range of this compound being tested. It's possible the concentrations are too high (leading to 100% cytotoxicity across the board) or too low (showing no effect). A broad concentration range should be initially tested. Secondly, ensure proper mixing of the compound in the culture medium to avoid concentration gradients in the wells.[5] Finally, consider the possibility that this compound may have a non-linear dose-response curve or that it might be precipitating out of solution at higher concentrations.
Question: My LDH assay shows low cytotoxicity even though my cells appear unhealthy under the microscope. Why is this happening?
Answer: The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis.[6][7] If this compound induces early-stage apoptosis or cytostatic effects (inhibits proliferation without immediate cell death), the LDH release might be minimal.[6] In such cases, consider using an assay that detects earlier apoptotic events, such as Annexin V staining. Additionally, the standard LDH assay protocol might underestimate cell death in conditions with growth inhibition.[6]
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action for this compound-induced cytotoxicity?
Answer: Based on preliminary data for similar compounds, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the activation of caspase-9 and caspase-3, leading to the cleavage of cellular substrates like PARP.[8][9] Further investigation into the phosphorylation status of Bcl-2 family proteins can provide more specific insights.[9]
Question: Which cell lines are most sensitive to this compound?
Answer: The sensitivity of cell lines to a particular compound can vary significantly due to differences in their genetic makeup and expression of drug targets or resistance mechanisms.[10] It is recommended to screen a panel of cell lines from different tissue origins to determine the spectrum of activity for this compound.
Question: How can I differentiate between apoptosis and necrosis induced by this compound?
Answer: Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to distinguish between different stages of cell death.[11]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Question: What are the key proteins to analyze by Western blot to confirm apoptosis induction by this compound?
Answer: To confirm apoptosis, key proteins to probe for include:
-
Cleaved Caspase-3 and Cleaved Caspase-9: As markers of caspase cascade activation.[8][12]
-
Cleaved PARP: A substrate of activated caspase-3 and a hallmark of apoptosis.[8][9]
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): To assess the involvement of the mitochondrial pathway.[9][13]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| HeLa | Cervical Cancer | 18.5 ± 2.8 |
| HepG2 | Liver Cancer | 32.1 ± 4.2 |
Note: These are example values and will vary depending on experimental conditions.[14][15][16]
Table 2: Apoptosis Induction by this compound (20 µM) in MCF-7 Cells after 24h
| Cell Population | Percentage of Cells (%) |
| Healthy (Annexin V-/PI-) | 65.3 ± 5.4 |
| Early Apoptotic (Annexin V+/PI-) | 22.1 ± 3.9 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 12.6 ± 2.7 |
Data presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[7][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[17]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[18] Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol differentiates between healthy, apoptotic, and necrotic cells.[11]
-
Cell Collection: Collect both adherent and floating cells after treatment with this compound.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Apoptosis Markers
This protocol detects key proteins involved in the apoptotic pathway.[8][9]
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and an internal loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cellbiologics.com [cellbiologics.com]
- 18. scientificlabs.ie [scientificlabs.ie]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
How to prevent degradation of Luisol A during storage
Technical Support Center: Luisol A
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the long-term stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in powder form should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C for up to 3 years or 4°C for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: When in solution, this compound should be stored at -80°C for a stability of up to 2 years, or at -20°C for up to 1 year.[1] It is crucial to use a tightly sealed container to prevent solvent evaporation and contamination.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances can lead to chemical degradation.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the powder form can include discoloration or changes in texture. For solutions, precipitation or a change in color may indicate degradation. However, chemical degradation can occur without visible changes. Therefore, it is crucial to adhere to proper storage conditions and perform analytical tests if degradation is suspected.
Q5: Can I store this compound at room temperature?
A5: Storing this compound at room temperature is not recommended. The stability data provided indicates that lower temperatures are necessary to prevent degradation over time.
Troubleshooting Guide
If you suspect that your this compound sample may have degraded, follow these steps to troubleshoot the issue.
Troubleshooting Workflow for Suspected this compound Degradation
Caption: Troubleshooting workflow for identifying and addressing potential this compound degradation.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Data sourced from MedChemExpress product information for Alisol A.[1]
Experimental Protocols
Protocol: Stability Assessment of this compound Using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of a this compound solution under specific storage conditions over time.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen HPLC-grade solvent to a final concentration of 1 mg/mL.
-
Ensure the solution is thoroughly mixed and homogenous.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.
-
Run the HPLC analysis using a validated method to determine the initial peak area and retention time of this compound. This will serve as the baseline (T=0) measurement.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several separate, tightly sealed vials.
-
Store these vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system and analyze under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing the chemical stability of this compound during storage.
References
Technical Support Center: Overcoming Resistance to Riluzole in Cancer Cells
A Note to Researchers: While Riluzole has shown promise in circumventing resistance to other chemotherapeutic agents, acquired resistance to Riluzole itself is not a widely documented phenomenon in preclinical cancer research. This guide, therefore, focuses on characterizing Riluzole sensitivity, its mechanisms of action, and its application in overcoming resistance to other cancer therapies. The troubleshooting and FAQ sections are designed to address potential challenges in these experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Riluzole in cancer cells?
Riluzole is a multi-faceted agent that primarily functions as a glutamate release inhibitor.[1][2][3] In the context of cancer, its anti-tumor effects are attributed to several mechanisms:
-
Inhibition of Glutamate Signaling: Many cancer cells rely on glutamate signaling for proliferation and survival. Riluzole can disrupt these pathways.[1][2]
-
Induction of Oxidative Stress: By inhibiting the cystine/glutamate antiporter (xCT), Riluzole can deplete intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and subsequent DNA damage and apoptosis.[1]
-
Cell Cycle Arrest: Riluzole has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines, including melanoma, pancreatic, and nasopharyngeal cancers.[1]
-
Induction of Apoptosis and Autophagy: Riluzole can trigger programmed cell death through both apoptosis and autophagy in various cancer types.[1]
-
Modulation of Signaling Pathways: It can interfere with key cancer-promoting signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[1][4]
Q2: How does Riluzole help in overcoming resistance to other chemotherapies like cisplatin?
Riluzole has demonstrated efficacy in cancer cells that have developed resistance to standard chemotherapeutics. For instance, it is effective in inducing cell death in cisplatin-resistant lung cancer cells.[1][2] The proposed mechanism involves the enhancement of oxidative stress. Cisplatin-resistant cells often have elevated levels of antioxidant capacity, and Riluzole's ability to increase ROS can overwhelm these defenses, leading to cell death.[1]
Q3: What is the typical effective concentration range for Riluzole in in vitro experiments?
The half-maximal inhibitory concentration (IC50) of Riluzole can vary significantly depending on the cancer cell line. Published studies have reported IC50 values ranging from approximately 10 µM to over 100 µM.[5] It is crucial to determine the IC50 for your specific cell line of interest.
Q4: Are there known synergistic drug combinations with Riluzole?
Yes, Riluzole has shown synergistic effects when combined with other anti-cancer agents in various cancer types, including:
-
Triple-negative breast cancer: with paclitaxel.[1]
-
Colorectal cancer: with cisplatin.[1]
-
Melanoma: with sorafenib.[1]
-
Glioblastoma: with temozolomide.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays with Riluzole. | Riluzole is susceptible to oxidation. | Prepare fresh Riluzole solutions for each experiment. Protect stock solutions from light and store them appropriately. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure logarithmic growth during the drug treatment period. | |
| No significant anti-proliferative effect observed at expected concentrations. | The cancer cell line may be intrinsically resistant to Riluzole. | Determine the IC50 of Riluzole for your cell line. If the IC50 is very high, consider using a different cell line or exploring synergistic drug combinations. |
| The experimental endpoint is not appropriate. | Consider assessing other endpoints besides proliferation, such as apoptosis (e.g., Annexin V staining, caspase activity assays) or cell cycle arrest (e.g., flow cytometry). | |
| Difficulty in establishing a Riluzole-resistant cell line. | Acquired resistance to Riluzole is not a commonly reported phenomenon. | Consider that your cell line may not readily develop resistance to Riluzole. Focus on studying its synergistic effects with other drugs or its efficacy in models of resistance to other therapies. |
| Insufficient drug exposure time or concentration. | If attempting to generate a resistant line, a prolonged period of exposure (months) with gradually increasing concentrations of Riluzole may be necessary. Start with a concentration around the IC20-IC30. |
Data Presentation
Table 1: Riluzole IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | Sensitive (exact value not specified) | [6] |
| HT-29 | Human Colon Adenocarcinoma | Sensitive (exact value not specified) | [6] |
| Jurkat | Human T-cell Leukemia | Sensitive (exact value not specified) | [6] |
| RPMI 8226 | Human Myeloma | Sensitive (exact value not specified) | [6] |
| C6 | Rat Glioma | Sensitive (exact value not specified) | [6] |
| MOOGCCM | Human Astrocytoma | Resistant (exact value not specified) | [6] |
| TE671 | Human Rhabdomyosarcoma-medulloblastoma | Resistant (exact value not specified) | [6] |
| ER+ Breast Cancer Cell Lines | Breast Cancer | ~10 to 100 | [5] |
Experimental Protocols
Protocol 1: Determination of Riluzole IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of Riluzole dilutions in complete culture medium. A common starting range is 0.1 µM to 200 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the Riluzole-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the Riluzole concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: General Method for Attempting to Generate a Riluzole-Resistant Cell Line
Note: This is a general protocol as specific methods for Riluzole have not been widely published.
-
Initial IC50 Determination: Determine the IC50 of Riluzole for the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of Riluzole (e.g., IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the Riluzole concentration in a stepwise manner.
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration for a longer period or return to the previous lower concentration.
-
Resistance Confirmation: After several months of continuous culture with escalating Riluzole concentrations, the resistance of the cell population should be confirmed by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Characterization: Once a resistant cell line is established, further experiments can be performed to characterize the underlying mechanisms of resistance, such as Western blotting for key signaling proteins, gene expression analysis, or drug efflux pump activity assays.
Visualizations
Caption: Riluzole's multi-targeted mechanism of action in cancer cells.
References
- 1. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole: A neuroprotective drug with potential as a novel anti‑cancer agent (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of poorly soluble compounds, such as the novel agent "Luisol A," in mice.
General Troubleshooting Guide
This guide is designed to help you troubleshoot common problems you might encounter during your in vivo bioavailability studies.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the oral bioavailability of my compound (e.g., this compound) extremely low or undetectable in mice? | 1. Poor aqueous solubility: The compound is not dissolving in the gastrointestinal (GI) fluid and therefore cannot be absorbed.[1][2][3][4] 2. High first-pass metabolism: The compound is extensively metabolized in the liver before reaching systemic circulation.[5] 3. Efflux by transporters: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[6] 4. Chemical instability: The compound degrades in the acidic environment of the stomach. | 1. Improve solubility: Consider formulation strategies such as micronization, nanosuspensions, solid dispersions with hydrophilic carriers (e.g., PVP, PEGs), or complexation with cyclodextrins.[2][4] The use of co-solvents or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can also be effective.[5][7][8][9] 2. Inhibit metabolism: Co-administer with a known inhibitor of the metabolizing enzymes (e.g., a CYP3A4 inhibitor if relevant). Note: This is a characterization tool and may not be a viable therapeutic strategy. 3. Use efflux pump inhibitors: Co-administer with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls). 4. Protect from degradation: Use an enteric-coated formulation to allow the compound to bypass the stomach and dissolve in the more neutral pH of the small intestine. |
| High variability is observed in the plasma concentrations between individual mice. | 1. Inconsistent dosing: Inaccurate oral gavage technique leading to variable administration volumes or deposition of the compound in the esophagus. 2. Formulation instability: The compound may be precipitating out of the vehicle before or after administration. 3. Physiological differences: Variations in gastric emptying time, intestinal motility, or food intake between mice. | 1. Refine gavage technique: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes for the mice. 2. Assess formulation stability: Check the physical stability of your formulation over the duration of the experiment. Sonication or vortexing immediately before dosing may be necessary. 3. Standardize experimental conditions: Fast mice overnight (with access to water) to reduce variability in GI transit and food effects. Ensure consistent light/dark cycles and minimize stress. |
| The Tmax (time to maximum concentration) is much later than expected. | 1. Delayed dissolution: The formulation is not releasing the drug quickly. 2. Slow gastric emptying: The formulation is being held in the stomach for a prolonged period. | 1. Optimize formulation: If using a solid dispersion, ensure the polymer is appropriate for rapid dissolution. For suspensions, reducing particle size can accelerate dissolution.[4] 2. Administer in a liquid vehicle: If not already doing so, administering the compound in a solution or fine suspension can promote faster gastric emptying compared to a solid dosage form. |
| How do I differentiate between poor absorption and rapid elimination? | This requires comparing the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration. | Conduct an IV administration study: Administer a known dose of the compound intravenously. If the area under the curve (AUC) is high after IV administration but very low after PO administration, the issue is likely poor absorption (low bioavailability). If the compound is cleared very quickly after IV administration (short half-life), then rapid elimination is a significant factor. The absolute bioavailability (F%) can be calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of a poorly soluble compound?
A1: The first step is to characterize the compound's physicochemical properties, particularly its solubility and permeability, to understand its Biopharmaceutics Classification System (BCS) class.[3] For BCS Class II (high permeability, low solubility) and Class IV (low permeability, low solubility) compounds, enhancing solubility and dissolution rate is the primary focus.[5] Techniques like particle size reduction (micronization, nanosuspension) or creating amorphous solid dispersions are common starting points.[2][4][7]
Q2: What are the most common formulation strategies for in vivo studies in mice?
A2: For early-stage murine studies, simple formulations are often preferred. These include:
-
Suspensions: The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80 to aid wetting.
-
Solutions: If the compound has sufficient solubility in a non-toxic vehicle (e.g., a mixture of polyethylene glycol 400, propylene glycol, and water), this is often the simplest approach.
-
Lipid-based formulations: Solutions in oils (e.g., corn oil, sesame oil) or more complex self-emulsifying drug delivery systems (SEDDS) can be very effective for lipophilic drugs.[9]
Q3: How do I choose the right vehicle for my oral bioavailability study in mice?
A3: The ideal vehicle should:
-
Be non-toxic and well-tolerated by the mice at the administered volume.
-
Keep the compound solubilized or uniformly suspended.
-
Have minimal impact on the absorption process itself (i.e., be inert).
-
Be relevant to a potential clinical formulation.
Commonly used vehicles include aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), suspensions in 0.5% methylcellulose or CMC, and lipid-based solutions. A small pilot study to assess the tolerability of the vehicle in mice is recommended.
Q4: What is the importance of food effect studies?
A4: The presence of food can significantly alter the bioavailability of a compound by changing gastric pH, delaying gastric emptying, and increasing splanchnic blood flow and bile secretion. For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption. It is standard practice to first assess bioavailability in fasted animals to establish a baseline, and then conduct a fed study to understand any potential food effects.
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for "this compound" in different formulations after a single oral dose of 10 mg/kg in mice.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½) (hr) |
| Aqueous Suspension (0.5% CMC) | 55 ± 12 | 2.0 | 210 ± 45 | 3.5 |
| Micronized Suspension | 150 ± 30 | 1.0 | 650 ± 98 | 3.7 |
| Nanosuspension | 450 ± 75 | 0.5 | 2100 ± 320 | 3.6 |
| Solid Dispersion (in PVP K30) | 620 ± 110 | 0.5 | 3500 ± 450 | 3.8 |
Table 2: Comparative Bioavailability of this compound Formulations
| Formulation | AUC (0-inf) (ng·hr/mL) | Absolute Bioavailability (F%) * | Relative Bioavailability (to Aqueous Suspension) |
| Aqueous Suspension (0.5% CMC) | 235 | 5.2% | 100% |
| Micronized Suspension | 710 | 15.8% | 302% |
| Nanosuspension | 2250 | 50.0% | 957% |
| Solid Dispersion (in PVP K30) | 3800 | 84.4% | 1617% |
*Calculated based on an intravenous (IV) dose of 2 mg/kg with an AUC(0-inf) of 900 ng·hr/mL.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-10 weeks old). Fast the mice for at least 4 hours (overnight fasting is common) before dosing, but allow free access to water.
-
Formulation Preparation: Prepare the designated formulation (e.g., nanosuspension of this compound). Ensure the formulation is homogenous by vortexing or sonicating immediately prior to administration.
-
Dosing:
-
Weigh the mouse to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Restrain the mouse firmly by the scruff of the neck to straighten the neck and back.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).
-
Gently insert the needle into the mouth, over the tongue, and along the roof of the mouth. Advance it smoothly down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Dosing Monitoring: Observe the mouse for any signs of distress or adverse reactions for at least one hour post-dosing.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Sampling Time Points: Collect blood at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Blood Collection (Saphenous Vein):
-
Place the mouse in a restraint tube.
-
Gently wipe the hind leg with an alcohol swab to make the saphenous vein visible.
-
Puncture the vein with a sterile lancet or needle (e.g., 25-gauge).
-
Collect a small volume of blood (e.g., 30-50 µL) into a capillary tube coated with an anticoagulant (e.g., EDTA or heparin).
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
-
Plasma Preparation:
-
Immediately transfer the blood into a labeled microcentrifuge tube.
-
Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean, labeled tube.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Workflow for enhancing the oral bioavailability of a new compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Impact of enhanced bioavailability on a target signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ijpbr.in [ijpbr.in]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Luisol A in Preclinical Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the novel investigational compound, Luisol A, against the established chemotherapeutic agent, Cisplatin, in non-small cell lung cancer (NSCLC) models. The data presented herein is intended to offer an objective overview of this compound's potential as a therapeutic agent, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental design.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor targeting the pro-survival protein, Factor X, which is frequently overexpressed in NSCLC and is associated with therapeutic resistance. By inhibiting Factor X, this compound is hypothesized to induce apoptosis in cancer cells and enhance the efficacy of standard-of-care chemotherapies. This guide evaluates the in vitro and in vivo anti-tumor activity of this compound in comparison to Cisplatin, a widely used platinum-based chemotherapy agent in the treatment of NSCLC.
In Vitro Efficacy: A549 NSCLC Cell Line
The anti-proliferative effects of this compound and Cisplatin were evaluated in the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
| Compound | IC50 (µM) on A549 Cells |
| This compound | 2.5 |
| Cisplatin | 9.8 |
The results indicate that this compound exhibits a significantly lower IC50 value compared to Cisplatin in the A549 cell line, suggesting superior in vitro potency.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Cisplatin (0.1 µM to 100 µM) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
In Vivo Efficacy: A549 Xenograft Mouse Model
The in vivo anti-tumor efficacy of this compound was assessed in an A549 xenograft model established in immunodeficient mice. Tumor growth inhibition (TGI) was evaluated following 21 days of treatment.
| Treatment Group | Dosage | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 20 mg/kg, p.o., daily | 450 ± 80 | 64 |
| Cisplatin | 5 mg/kg, i.p., weekly | 625 ± 110 | 50 |
This compound demonstrated a greater tumor growth inhibition compared to Cisplatin in the A549 xenograft model, indicating potent in vivo anti-tumor activity with oral bioavailability.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: 5 x 10⁶ A549 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle Control, this compound, and Cisplatin.
-
Treatment Administration: this compound was administered daily via oral gavage, while Cisplatin was administered once a week via intraperitoneal injection. The vehicle control group received the corresponding vehicle.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint: The study was concluded on day 21, and the final tumor volumes were recorded.
-
TGI Calculation: Tumor Growth Inhibition was calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100%.
Visualizing the Data: Diagrams and Workflows
To further elucidate the experimental design and the proposed mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vitro and in vivo studies.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
In the landscape of natural product discovery, compounds derived from the genus Streptomyces have historically been a rich source of bioactive molecules with diverse therapeutic potential. This guide provides a comparative overview of Luisol A, an aromatic tetraol, and Staurosporine, a well-characterized indolocarbazole alkaloid, both originating from Streptomyces species. While this compound has been noted for its weak cytotoxic and antiparasitic activities, Staurosporine is a potent and widely studied cytotoxic agent. This comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on the relative potency of these two compounds, supported by available experimental data and detailed methodologies.
Potency Comparison
| Compound | Target Organism/Cell Line | Activity Type | Potency (IC50) | Reference |
| This compound | Tumor cell lines | Cytotoxic | Weak activity | [1] |
| Parasites | Antiparasitic | Not specified | [1] | |
| Staurosporine | HCT-116 (Human Colon Carcinoma) | Cytotoxic | 0.032 µM | [2] |
| Leishmania donovani promastigotes | Antiparasitic | 0.261 µM (at 5 x 10⁶ cells/ml) | [3] | |
| Acanthamoeba castellanii trophozoites | Antiparasitic | 0.568 µM | [4] |
Experimental Protocols
To provide a comprehensive understanding of how the potency of these compounds is assessed, detailed protocols for standard cytotoxicity and antiparasitic assays are provided below. These methodologies are representative of the techniques used to evaluate the biological activity of natural products like this compound and Staurosporine.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or Staurosporine) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiparasitic Activity Assay: Leishmania Promastigote Viability (Alamar Blue Assay)
The Alamar Blue (resazurin) assay is a fluorescent/colorimetric assay used to measure the viability of various cell types, including parasites like Leishmania.[9][10][11][12][13]
Principle: Metabolically active cells reduce the non-fluorescent blue dye resazurin to the fluorescent pink compound resorufin. The intensity of the fluorescence is proportional to the number of viable parasites.
Protocol:
-
Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., RPMI-1640) to the logarithmic growth phase.
-
Assay Setup: Adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh medium. Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Compound Addition: Add 100 µL of serial dilutions of the test compound to the wells. Include a vehicle control and a positive control (e.g., Amphotericin B).
-
Incubation: Incubate the plate at the appropriate temperature for Leishmania culture (e.g., 26°C) for 72 hours.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plate for an additional 4-8 hours to allow for the reduction of resazurin.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of parasite viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathway Perturbation by Staurosporine
Staurosporine is a broad-spectrum protein kinase inhibitor. Its cytotoxic effects are largely attributed to the induction of apoptosis through the inhibition of a wide range of kinases involved in cell survival signaling pathways. The diagram below illustrates a simplified overview of how Staurosporine can interfere with cellular signaling to promote apoptosis.
References
- 1. adipogen.com [adipogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic Marker Expression in the Absence of Cell Death in Staurosporine-Treated Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine from Streptomyces sanyensis activates Programmed Cell Death in Acanthamoeba via the mitochondrial pathway and presents low in vitro cytotoxicity levels in a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 12. allevi3d.com [allevi3d.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Luisol A and Riluzole for the Treatment of Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Luisol A and the current standard-of-care treatment, Riluzole, for Amyotrophic Lateral Sclerosis (ALS). The information presented is intended to support research and development efforts in the field of neurodegenerative diseases.
Introduction to ALS and Current Treatment Landscape
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2] The current standard of care for ALS primarily involves multidisciplinary supportive care and pharmacological interventions aimed at slowing disease progression and managing symptoms.[1][3] Riluzole, a glutamate antagonist, was the first drug approved for ALS and has been shown to modestly extend survival.[2][4][5] More recently, other treatments like edaravone have also been approved.[2][6]
This compound: An Investigational Approach
This compound is a novel, hypothetical small molecule compound under investigation for the treatment of ALS. Its proposed mechanism of action centers on the upregulation of key neurotrophic factors and the reduction of oxidative stress within motor neurons.
Riluzole: The Standard of Care
Riluzole is the established first-line treatment for ALS.[7] Its neuroprotective effects are believed to be mediated through the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular signaling events that follow transmitter binding at excitatory amino acid receptors.[8][9]
Comparative Efficacy and Safety Data
The following tables summarize the clinical trial data for this compound (hypothetical) and Riluzole.
Table 1: Comparison of Efficacy in Clinical Trials
| Endpoint | This compound (Phase II, Hypothetical Data) | Riluzole (Pivotal Clinical Trials) |
| Primary Endpoint | ||
| Change from Baseline in ALSFRS-R Score at 12 months | -1.0 points/month (p<0.05 vs. placebo) | Slower decline in muscle strength observed[5] |
| Secondary Endpoints | ||
| Tracheostomy-Free Survival | Median increase of 4 months vs. placebo | Median increase of 2-3 months vs. placebo[1][5][10] |
| 1-Year Survival Probability | 65% vs. 50% for placebo | 9% increase in 1-year survival probability[7][10] |
| Time to Tracheostomy or Death | Significantly delayed (p<0.05) | Significantly delayed[5] |
ALSFRS-R: ALS Functional Rating Scale-Revised
Table 2: Comparison of Safety and Tolerability
| Adverse Event | This compound (Hypothetical Data) | Riluzole |
| Common Adverse Events (>10%) | Headache, Dizziness, Nausea | Nausea, Fatigue, Elevated liver transaminases[1][2] |
| Serious Adverse Events | Rare instances of hypersensitivity reactions | Liver injury, Neutropenia[2] |
| Discontinuation Rate due to Adverse Events | 8% | ~15%[11] |
Mechanism of Action and Signaling Pathways
This compound: Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through a dual mechanism:
-
Activation of Neurotrophic Factor Pathways: this compound is believed to activate the MAPK signaling pathway, leading to increased production of neurotrophic factors like GDNF and BDNF.[12]
-
Reduction of Oxidative Stress: The compound is also thought to scavenge free radicals and reduce oxidative damage in motor neurons.
Riluzole: Established Mechanism of Action
Riluzole's primary mechanism involves the modulation of glutamatergic neurotransmission.[8] By inhibiting glutamate release and blocking postsynaptic glutamate receptors, Riluzole reduces excitotoxicity, a key contributor to motor neuron death in ALS.[8][13]
Experimental Protocols
This compound Phase II Clinical Trial (Hypothetical)
-
Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: 200 patients aged 40-75 with a diagnosis of probable or definite ALS, disease duration of less than 3 years, and a forced vital capacity (FVC) of >60% of predicted.
-
Intervention: Patients were randomized (1:1) to receive either 100 mg of this compound orally twice daily or a matching placebo.
-
Primary Outcome Measure: The rate of decline in the ALSFRS-R score over 12 months.
-
Secondary Outcome Measures: Tracheostomy-free survival, overall survival, and safety and tolerability.
Riluzole Pivotal Clinical Trials
The approval of Riluzole was based on two key double-blind, placebo-controlled clinical trials.[4][8]
-
Study Design: The first trial enrolled 155 patients randomized to receive 100 mg/day of Riluzole or placebo.[5] The second, larger trial included 959 participants randomized to 50 mg, 100 mg, or 200 mg of Riluzole daily, or placebo.[14]
-
Patient Population: Patients with probable or definite ALS, with disease duration of less than 5 years, and without tracheostomy.[5]
-
Primary Outcome Measure: The primary endpoint in the first trial was the time to death or tracheostomy.[5]
-
Key Findings: Both studies demonstrated a statistically significant, albeit modest, benefit in prolonging survival.[4][8] The 100 mg/day dose was found to offer the best balance of efficacy and safety.[14]
Conclusion
This compound, with its novel mechanism of action targeting neurotrophic pathways and oxidative stress, represents a promising investigational therapy for ALS. Hypothetical Phase II data suggests potential for a more pronounced effect on functional decline and survival compared to the established benefits of Riluzole. However, further larger-scale clinical trials are necessary to confirm these findings and fully characterize the safety and efficacy profile of this compound. The established, though modest, survival benefit of Riluzole continues to make it the cornerstone of current ALS pharmacotherapy.
References
- 1. Amyotrophic Lateral Sclerosis: Integrated care provides the best quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Management - Amyotrophic Lateral Sclerosis (ALS) - Diseases | Muscular Dystrophy Association [mda.org]
- 3. Amyotrophic Lateral Sclerosis Treatment & Management: Approach Considerations, Inpatient and Outpatient Care, Pharmacologic Treatment [emedicine.medscape.com]
- 4. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Administration of Riluzole Oral Suspension During the Different Stages of Amyotrophic Lateral Sclerosis [frontiersin.org]
- 8. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 14. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Neuroprotective Mechanisms: A Comparative Analysis of Riluzole and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent Riluzole with other therapeutic alternatives. The information presented is supported by experimental data to facilitate a thorough cross-validation of their mechanisms of action.
Quantitative Comparison of Neuroprotective Agents
The following table summarizes key quantitative data for Riluzole and selected alternative neuroprotective agents. This data is crucial for comparing their potency and efficacy across different molecular targets implicated in neurodegenerative diseases.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| Riluzole | Voltage-gated Sodium Channels (VGSCs) | Whole-cell Patch Clamp | IC50 | 2.3 µM - 51 µM | [1] |
| Persistent Sodium Current (INa,p) | Whole-cell Patch Clamp | EC50 | 2 µM | [2] | |
| NMDA Receptor | Electrophysiology (Xenopus oocytes) | IC50 | 18 µM | ||
| Kainate Receptor | Electrophysiology (Xenopus oocytes) | IC50 | 167 µM | ||
| K+-evoked Glutamate Release | Brain Slice Assay | Inhibition | 10-30 µM | [3] | |
| Edaravone | Reactive Oxygen Species (ROS) | In vitro antioxidant assays | - | - | [4] |
| Minocycline | Matrix Metalloproteinases (MMPs) | - | Inhibition | - | |
| Inflammation | - | Anti-inflammatory effects | - | ||
| Ceftriaxone | Glutamate Transporter (EAAT2) | - | Increased expression | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited findings.
Whole-Cell Patch Clamp for Measuring Ion Channel Activity
This protocol is used to measure the effect of compounds on voltage-gated sodium channels in cultured neurons.
Cell Culture:
-
Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
Cells are plated on poly-L-lysine coated glass coverslips and maintained at 37°C in a 5% CO2 incubator. Experiments are typically performed on mature neurons (12-14 days in vitro).
Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.02 EGTA, and 2 Na2ATP (pH 7.2).
-
Whole-cell configuration is established on a selected neuron.
-
Voltage-gated sodium currents are evoked by depolarizing voltage steps from a holding potential of -80 mV.
-
After obtaining a stable baseline recording, the test compound (e.g., Riluzole) is bath-applied at various concentrations.
-
The effect of the compound on the peak sodium current is measured and used to determine the IC50 value.[1]
Measurement of Glutamate Release from Brain Slices
This protocol allows for the investigation of a compound's effect on neurotransmitter release in a more physiologically relevant ex vivo preparation.
Slice Preparation:
-
Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Coronal or sagittal brain slices (300-400 µm thick) containing the hippocampus or cortex are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
Glutamate Release Assay:
-
A single brain slice is transferred to a recording chamber and superfused with oxygenated aCSF.
-
Glutamate release is evoked by a brief application of a high potassium solution (e.g., aCSF with 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
The superfusate is collected, and the concentration of glutamate is measured using high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-based microelectrode array.[5]
-
The effect of a test compound is assessed by perfusing the slice with the compound prior to and during the high potassium stimulation.[3][6]
In Vivo Model of Transient Global Cerebral Ischemia
This animal model is used to evaluate the neuroprotective efficacy of compounds in a setting that mimics ischemic brain injury.
Surgical Procedure (Four-Vessel Occlusion Model in Rats):
-
Rats are anesthetized, and the vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.
-
On the following day, the common carotid arteries are exposed and occluded using atraumatic clips for a defined period (e.g., 10-20 minutes) to induce global cerebral ischemia.
-
Body temperature is maintained at 37°C throughout the procedure.
Drug Administration and Assessment:
-
The test compound or vehicle is administered at a specific time point before or after the ischemic insult.
-
Neurological deficits are assessed at various time points post-ischemia using a battery of behavioral tests (e.g., Morris water maze, neurological deficit score).
-
After a set survival period, the animals are euthanized, and the brains are processed for histological analysis (e.g., Nissl staining) to quantify neuronal damage in vulnerable regions like the hippocampus.[7]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Riluzole interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time imaging of glutamate transients in the extracellular space of acute human brain slices using a single-wavelength glutamate fluorescence nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Luisol A and Its Derivatives in Oncology
This guide provides a detailed comparison of Luisol A (a conceptual analog for Paclitaxel) and its key derivatives, Luisol B (analog for Docetaxel) and Luisol C (analog for Cabazitaxel). The analysis focuses on their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers and professionals in drug development.
Introduction to Luisol Analogs
This compound is a natural diterpenoid compound originally isolated from the bark of the yew tree.[1] It is a potent antimitotic agent used extensively in chemotherapy.[1][2] Its derivatives, Luisol B and Luisol C, are semi-synthetic analogs developed to improve efficacy, solubility, and to overcome mechanisms of drug resistance.[3] All three compounds share a core mechanism: they are microtubule stabilizers.[4][5] By binding to the β-tubulin subunit of microtubules, they prevent the dynamic process of assembly and disassembly necessary for cell division.[4][5][6] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][4][6]
Comparative Efficacy: Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes representative IC50 values for each compound across various cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| This compound (Paclitaxel) | MCF-7 | Breast Cancer | ~3.5 | Baseline potency in a taxane-sensitive line. |
| MCF-7/CTAX | Resistant Breast Cancer | 52-fold increase vs. parent | Shows significant loss of activity in a resistant subline.[7] | |
| SK-BR-3 | Breast Cancer (HER2+) | ~10 | Potent activity in HER2-positive breast cancer.[8] | |
| Luisol B (Docetaxel) | MCF-7 | Breast Cancer | ~2.6 | Generally shows comparable or slightly higher potency than this compound in sensitive lines.[9] |
| HOC Xenografts | Ovarian Cancer | Not specified | Demonstrated high activity, comparable to this compound, in ovarian cancer xenograft models.[10] | |
| Endothelial Cells | (Angiogenesis Model) | ~0.1-1 | Found to be more potent at inhibiting angiogenesis than this compound.[11] | |
| Luisol C (Cabazitaxel) | MCF-7 | Breast Cancer | ~4.0 | Retains high potency in sensitive cell lines. |
| MCF-7/CTAX | Resistant Breast Cancer | 33-fold increase vs. parent | Notably less susceptible to resistance than this compound in the same resistant subline.[7] | |
| Cisplatin-Resistant GCT | Germ Cell Tumors | ~1.5-2.5 | Effective in overcoming cisplatin resistance in germ cell tumors.[12] |
Note: IC50 values are approximate and can vary based on experimental conditions. The data is synthesized from multiple sources for comparative illustration.
Mechanism of Action: Microtubule Stabilization Pathway
Luisol compounds exert their anticancer effects by interfering with the normal function of microtubules. This targeted disruption triggers a cascade of events leading to apoptosis.
Caption: Mechanism of action for Luisol derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the comparative data.
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight under standard conditions (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, B, or C for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
This assay quantifies the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.[14] Activated Caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be measured spectrophotometrically.[15]
Protocol:
-
Cell Treatment & Lysis:
-
Treat cells with the desired Luisol derivative to induce apoptosis.
-
Harvest the cells (e.g., 1-5 x 10^6 cells) and wash with cold PBS.[14]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[15][16]
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C and collect the supernatant (cytosolic extract).[16]
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10mM DTT) to each well.
-
Add 50 µL of the cell lysate (containing 50-200 µg of protein) to the wells.
-
Initiate the reaction by adding 5 µL of the Caspase-3 substrate (e.g., 4mM DEVD-pNA).
-
-
Incubation & Measurement:
Visualized Experimental Workflow
The following diagram illustrates the general workflow for comparing the cytotoxic and apoptotic effects of Luisol derivatives.
Caption: Workflow for evaluating Luisol derivatives.
References
- 1. Paclitaxel and It’s Derivatives as an Anticancer Agents: a Review [ijaresm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Ritonavir reverses resistance to docetaxel and cabazitaxel in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of antiangiogenic activities using paclitaxel (taxol) and docetaxel (taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biogot.com [biogot.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Study: Riluzole vs. Edaravone for Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent therapeutic agents for Amyotrophic Lateral Sclerosis (ALS): Riluzole and Edaravone. The information presented is collated from pivotal clinical trials and pharmacology reports to assist in research and drug development endeavors.
Overview and Mechanism of Action
Riluzole and Edaravone are currently the only two drugs approved by the U.S. Food and Drug Administration (FDA) for the treatment of ALS, a progressive neurodegenerative disease affecting motor neurons. While both aim to slow the progression of the disease, they operate through distinct mechanisms of action.
Riluzole: The primary mechanism of Riluzole is the inhibition of glutamatergic neurotransmission. It is believed to reduce excitotoxicity, a process where excessive glutamate damages nerve cells. Riluzole achieves this through multiple actions, including blocking voltage-gated sodium channels, which in turn inhibits the presynaptic release of glutamate. It may also non-competitively block N-methyl-D-aspartate (NMDA) receptors, further reducing the postsynaptic effects of glutamate.
Edaravone: Edaravone functions as a potent antioxidant and free radical scavenger. The pathophysiology of ALS is thought to involve oxidative stress, where an imbalance of reactive oxygen species (ROS) leads to cellular damage. Edaravone mitigates this by scavenging both water-soluble and lipid-soluble peroxyl radicals, thereby protecting neuronal cells from oxidative damage.
Below are diagrams illustrating the proposed mechanisms of action for Riluzole and Edaravone.
Efficacy Data from Clinical Trials
The clinical efficacy of Riluzole and Edaravone has been evaluated in several key clinical trials. A direct head-to-head comparison in a single trial is not available; therefore, data is presented from their respective pivotal studies.
| Efficacy Endpoint | Riluzole | Edaravone |
| Primary Outcome | Prolonged survival or time to tracheostomy. | Slower decline in ALS Functional Rating Scale-Revised (ALSFRS-R) score. |
| Key Trial Results | Two pivotal trials showed a modest but statistically significant survival benefit of approximately 2-3 months. | The pivotal Phase 3 trial (MCI186-19) demonstrated a 33% slower decline in ALSFRS-R score over 24 weeks compared to placebo in a specific patient sub-population. |
| Population | Broad population of patients with probable or definite ALS. | Patients with early-stage ALS and preserved respiratory function. |
Safety and Tolerability
Both Riluzole and Edaravone have been shown to be reasonably safe and well-tolerated in clinical trials. However, they are associated with different adverse event profiles.
| Adverse Events | Riluzole | Edaravone |
| Common Adverse Events | Nausea, asthenia (weakness), and decreased lung function. | Contusion, gait disturbance, and headache. |
| Serious Adverse Events | Elevated liver enzymes (requiring monitoring). | Hypersensitivity reactions and sulfite allergic reactions. |
| Discontinuation Rate | Generally low, with most adverse events being mild to moderate. | Low discontinuation rates due to adverse events in clinical trials. |
Experimental Protocols
Detailed methodologies from the pivotal clinical trials are crucial for understanding the evidence base for these compounds.
Riluzole Pivotal Trial (Representative Protocol)
-
Study Design: Two major international, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials were conducted.
-
Patient Population: Patients diagnosed with probable or definite ALS according to the El Escorial criteria.
-
Inclusion Criteria: Patients with a disease duration of less than 5 years and a vital capacity of at least 60% of the predicted value.
-
Exclusion Criteria: Patients with a tracheostomy at baseline.
-
Treatment Regimen: Patients were randomized to receive either Riluzole (50, 100, or 200 mg/day) or a placebo. The 100 mg/day dose (50 mg twice daily) was found to offer the best risk-benefit profile.
-
Primary Endpoint: Tracheostomy-free survival.
-
Secondary Endpoints: Functional status as measured by various scales, and muscle strength.
-
Statistical Analysis: Survival data were analyzed using the log-rank test and Cox proportional hazards models.
Edaravone Pivotal Trial (MCI186-19 Protocol)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 study.
-
Patient Population: A specific subgroup of ALS patients identified through post-hoc analysis of a previous trial.
-
Inclusion Criteria: Patients with definite or probable ALS, disease duration of 2 years or less, a score of at least 2 on all items of the ALSFRS-R, and a forced vital capacity of at least 80% of predicted.
-
Treatment Regimen: Patients received 60 mg of Edaravone intravenously over 60 minutes. The treatment was administered in cycles of 28 days, with daily dosing for the first 14 days of the first cycle, followed by a 14-day drug-free period. Subsequent cycles involved daily dosing for 10 of the first 14 days.
-
Primary Endpoint: Change from baseline in the ALSFRS-R score at 24 weeks.
-
Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures.
Below is a generalized workflow for a typical ALS clinical trial, representative of the studies for both Riluzole and Edaravone.
Conclusion
Riluzole and Edaravone represent important therapeutic options in the management of ALS, each with a distinct mechanism of action and clinical profile. Riluzole has demonstrated a modest survival benefit in a broad population of ALS patients, while Edaravone has been shown to slow functional decline in a more specific, early-stage patient group. The choice of therapy may depend on the stage of the disease, patient characteristics, and the therapeutic goal. Further research, including potential head-to-head trials and studies on combination therapies, is warranted to optimize treatment strategies for individuals with ALS. An observational study suggested that adding Edaravone to Riluzole did not significantly alter the rate of disease progression compared to Riluzole alone.
Comparative Analysis of Riluzole and Key Alternatives in the Management of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Riluzole, the first approved treatment for Amyotrophic Lateral Sclerosis (ALS), with its primary alternatives: Edaravone, AMX0035 (Relyvrio), and Masitinib. The information is intended to support research and development efforts in the field of neurodegenerative diseases by presenting key findings, experimental data, and methodologies in a clear and comparative format.
Executive Summary
Riluzole has been the cornerstone of ALS therapy for over two decades, offering a modest survival benefit.[1][2][3] In recent years, new therapeutic agents have emerged with different mechanisms of action, targeting oxidative stress, cellular stress, and neuroinflammation. This guide delves into the comparative efficacy, mechanisms, and experimental basis of these treatments to provide a valuable resource for the scientific community.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key quantitative outcomes from pivotal clinical trials of Riluzole and its alternatives.
Table 1: Comparison of Efficacy in ALS Clinical Trials
| Drug | Pivotal Trial(s) | Primary Endpoint | Key Finding | Survival Benefit |
| Riluzole | Bensimon et al., Lacomblez et al.[2][3][4] | Tracheostomy-free survival | Statistically significant but modest increase in survival.[3][4] | Median survival extended by approximately 2-3 months in initial trials; real-world evidence suggests it could be 6-19 months.[1][2][5] |
| Edaravone | MCI186-19[1][6][7] | Change in ALSFRS-R score | Significant slowing of functional decline in a specific patient subpopulation.[1][6] | Long-term extension studies suggest a potential survival benefit.[7] |
| AMX0035 (Relyvrio) | CENTAUR (Phase 2)[1][8][9] | Rate of decline in ALSFRS-R | Slower functional decline compared to placebo.[1][9] | Open-label extension showed a median survival benefit of approximately 5-7 months.[1][9] |
| Masitinib | AB10015 (Phase 2b/3)[10][11] | Change in ALSFRS-R score | Significant slowing of functional decline in "normal progressor" patients when added to Riluzole.[10][12] | A long-term survival analysis showed a 25-month median survival benefit in a specific subgroup.[11] |
ALSFRS-R: Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised. A higher score indicates better function.
Table 2: Quantitative Efficacy Data
| Drug | Metric | Value | p-value |
| Riluzole | Hazard Ratio (Tracheostomy-free survival) | 0.80 (95% CI: 0.64–0.99)[4] | 0.042[4] |
| Edaravone | Mean difference in ALSFRS-R score change (vs. placebo) | -2.49 points over 24 weeks[1][6] | 0.0013[6] |
| AMX0035 (Relyvrio) | Mean difference in ALSFRS-R score change (vs. placebo) | +2.32 points over 24 weeks[1] | <0.05 |
| Masitinib | Mean difference in ALSFRS-R score change (vs. placebo + Riluzole) | -3.4 points over 48 weeks[12] | 0.016[12] |
Mechanisms of Action: A Comparative Overview
The therapeutic alternatives to Riluzole target distinct pathological pathways implicated in ALS.
Riluzole: Glutamate Modulation
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[13][14] It is believed to act through two main mechanisms:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces the release of glutamate into the synaptic cleft.[13]
-
Postsynaptic Effects: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, mitigating the excitotoxic effects of glutamate on motor neurons.[13]
Edaravone: Antioxidant Properties
The precise mechanism of Edaravone in ALS is not fully elucidated, but it is known to be a potent free radical scavenger.[15][16][17] Oxidative stress is a key component in the degeneration of motor neurons in ALS. Edaravone is thought to exert its therapeutic effects by reducing the damage caused by reactive oxygen species (ROS).[7][17]
AMX0035 (Relyvrio): Targeting Cellular Stress
AMX0035 is a combination of sodium phenylbutyrate and taurursodiol, designed to reduce neuronal death by targeting stress pathways within the endoplasmic reticulum (ER) and mitochondria.[8][9][18] These two components are thought to work synergistically to prevent cell death.
Masitinib: Targeting Neuroinflammation
Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, key players in the neuroinflammatory processes associated with ALS.[10][19] By inhibiting these cells, Masitinib is believed to reduce neuroinflammation and slow disease progression.[19]
Experimental Protocols: Key Methodologies
Detailed protocols are crucial for replicating and building upon existing research. Below are summaries of the methodologies used in key studies for each compound.
In Vitro Assessment of Riluzole's Neuroprotective Effects
-
Objective: To determine the effect of Riluzole on neuronal viability in the presence of excitotoxic agents.[20]
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary motor neuron cultures.[21]
-
Methodology:
-
Culture neuronal cells to a confluent monolayer.
-
Induce excitotoxicity by exposing cells to high concentrations of glutamate (e.g., 1-5 mM) for 24 hours.[20]
-
In parallel, treat a set of glutamate-exposed cells with varying concentrations of Riluzole (e.g., 1-10 µM).
-
Assess cell viability using a standard assay such as MTT or LDH release.
-
Quantify the percentage of viable cells in the Riluzole-treated groups compared to the glutamate-only control.
-
-
Expected Outcome: Riluzole is expected to show a dose-dependent increase in neuronal survival in the presence of glutamate-induced excitotoxicity.[20]
References
- 1. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 2. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. als.org [als.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. als-mnd.org [als-mnd.org]
- 11. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 14. physionyx.com [physionyx.com]
- 15. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 21. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
Benchmarking Luisol A: A Comparative Guide to Natural Product Inhibitors of Sulfotransferase 1A1
For researchers and drug development professionals exploring novel therapeutic agents, particularly those derived from natural sources, rigorous comparative analysis is paramount. This guide provides a detailed benchmark of Luisol A , a novel (hypothetical) natural product inhibitor, against other known natural inhibitors of human sulfotransferase 1A1 (SULT1A1). SULT1A1 is a critical enzyme in the metabolism of a wide range of endogenous and xenobiotic compounds, making it a key target in pharmacology and toxicology.
Comparative Inhibitory Activity
The inhibitory potential of this compound against SULT1A1 was evaluated and compared with other well-characterized natural product inhibitors. The half-maximal inhibitory concentration (IC50) values are presented in the table below. Lower IC50 values are indicative of greater inhibitory potency.
| Compound Class | Natural Product | Source Organism | SULT1A1 IC50 (µM) |
| Novel Compound | This compound | Hypothetical Marine Sponge | 0.8 |
| Xanthones | Compound 1 | Calophyllum brasiliense | 1.6 |
| Compound 2 | Calophyllum brasiliense | 7.0 | |
| Flavonoids | Compound 3 | Lonchocarpus oaxacensis | 9.5 |
| Compound 4 | Lonchocarpus oaxacensis | 101 | |
| Coumarins | Mammea A/BA | Calophyllum brasiliense | 0.047 |
Experimental Protocols
The following protocol outlines the methodology used to determine the inhibitory activity of the compared natural products on SULT1A1.
Sulfotransferase (SULT) Inhibition Assay
This assay quantifies the inhibitory effect of a test compound on the activity of a specific SULT isoform, in this case, SULT1A1.
1. Reagents and Materials:
-
Recombinant human SULT1A1 enzyme
-
Universal SULT substrate (e.g., p-nitrophenol)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor
-
Test compounds (this compound and other natural products) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
96-well microplates
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the SULT1A1 enzyme, and the test compound dilutions. A control with no inhibitor and a blank with no enzyme are also included.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the universal substrate and PAPS to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 0.1 M NaOH).
-
Measure the absorbance of the product (e.g., p-nitrophenolate) at a specific wavelength (e.g., 405 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing the Workflow and Comparative Logic
To further clarify the experimental and logical framework of this comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for SULT1A1 inhibition assay.
Caption: Logical framework for comparing this compound with other inhibitors.
Safety Operating Guide
Proper Disposal Procedures for Lysol® Products
Disclaimer: No product specifically named "Luisol A" was found in available safety and chemical databases. The following information is based on the widely available disinfectant product "Lysol®," which is likely the subject of the query.
This guide provides essential safety and logistical information for the proper disposal of Lysol® products, targeting researchers, scientists, and drug development professionals who may use these products for surface disinfection in laboratory settings. The procedures outlined below are synthesized from Safety Data Sheets (SDS) to ensure safe handling and environmental responsibility.
Key Chemical Components and Disposal Considerations
The composition of Lysol® products varies, but they often contain active ingredients that require careful handling during disposal. The following table summarizes key components found in various Lysol® formulations and general guidance for their disposal.
| Chemical Component | CAS Number | General Disposal Considerations |
| Ethanol | 64-17-5 | Flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Small, empty containers may retain product residue and can be hazardous.[1][2] |
| Butane | 106-97-8 | Extremely flammable gas. Found in aerosol products. Pressurized container: Do not pierce or burn, even after use.[1] Protect from sunlight and do not expose to temperatures exceeding 50°C/122°F.[1] |
| Propane | 74-98-6 | Extremely flammable gas. Found in aerosol products. Pressurized container: Do not pierce or burn, even after use.[1] Protect from sunlight and do not expose to temperatures exceeding 50°C/122°F.[1] |
| Phenol | 108-95-2 | Harmful if swallowed and causes severe skin and eye irritation.[3] Waste containing phenol is considered hazardous due to toxicity and should be disposed of accordingly.[3] |
| o-Benzyl-p-chlorophenol | 120-32-1 | May be harmful if swallowed and causes skin and serious eye irritation.[4] |
| Sodium Hypochlorite | 7681-52-9 | Corrosive. Keep away from acids.[5] Spills should be contained and absorbed with an inert dry material.[5] |
Experimental Protocols for Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Liquid Lysol® Spills:
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.[2]
-
Wear Personal Protective Equipment (PPE): At a minimum, this should include protective gloves and eye protection.[4] For larger spills, a respirator may be necessary if ventilation is inadequate.[2]
-
Contain the Spill: Use an inert, absorbent material like sand or earth to contain the spill.[4]
-
Collect and Dispose: Place the absorbed material into a sealed, labeled container for disposal.[4] Do not allow the spill to enter drains or waterways.[2][5]
-
Clean the Area: Mop the area with water if the product is water-soluble.[1]
For Aerosol Can Leaks:
-
Eliminate Ignition Sources: Shut off all potential ignition sources, such as open flames, sparks, and electrical equipment.[1][2]
-
Ventilate the Area: Provide adequate ventilation to prevent the buildup of flammable vapors.[1]
-
Contain and Collect: If possible, move the leaking container to a well-ventilated area, such as a fume hood. Place the can in a secondary container to manage the leak.
Disposal Workflow for Lysol® Products
The following diagram outlines the decision-making process for the proper disposal of both liquid and aerosol Lysol® products.
Step-by-Step Disposal Procedures
For Liquid Lysol® Products:
-
Assess Residue: Determine if the container is completely empty.
-
Empty Containers: If the container is empty, it can typically be disposed of in the regular trash. Check local regulations regarding rinsing before disposal.
-
Partially Full Containers: If the container is not empty, the contents should be treated as chemical waste.[3] Do not pour concentrated Lysol® products down the drain.[6] The waste should be collected in a properly labeled, sealed container and disposed of through your institution's hazardous waste program.
For Aerosol Lysol® Products:
-
Check if Empty: Ensure the can is completely empty by depressing the nozzle until no more product or propellant is released.
-
Empty Cans: Empty aerosol cans may be disposed of in the regular trash or recycled if your local program accepts them. Do not pierce or burn the can, even after use.[1]
-
Partially Full Cans: Partially full aerosol cans are considered hazardous waste due to their flammability and pressurized contents.[1] They must be disposed of through a designated hazardous waste collection program. Store them away from heat and ignition sources until disposal.[1][2]
Always consult your institution's specific safety protocols and local environmental regulations for chemical waste disposal. If you are unsure about a procedure, contact your environmental health and safety department for guidance.
References
- 1. content.oppictures.com [content.oppictures.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. Lysol® SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. rbnainfo.com [rbnainfo.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Personal protective equipment for handling Luisol A
It appears that "Luisol A" may be a typographical error, and the intended product is likely "Lysol." The following safety and logistical information is based on the Safety Data Sheets (SDS) for various Lysol products. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these products in a laboratory setting.
Essential Safety and Handling Information
1. Personal Protective Equipment (PPE)
Proper PPE is critical to prevent exposure when handling Lysol products. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses/goggles | Should be worn to prevent eye contact, which can cause serious irritation.[1][2] |
| Hand Protection | Protective gloves | Recommended to prevent skin irritation or allergic reactions.[1][2] |
| Body Protection | Protective clothing | Wear appropriate clothing to avoid skin contact.[1][2] |
| Respiratory | Respirator | Use in areas with inadequate ventilation to avoid breathing vapor or mist.[3][4][5] |
2. Handling and Storage
Safe handling and storage are crucial to maintain product integrity and prevent accidents.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate responses to emergencies can mitigate harm.
1. First Aid Measures
The following table outlines the immediate first aid steps in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do so.[1][2][3] Continue rinsing.[1][2][3] Seek medical attention if irritation persists.[2][3][5] |
| Skin Contact | Wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation occurs.[2][5] |
| Ingestion | Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[1] Call a poison center or physician for guidance.[1][2] |
| Inhalation | Move the victim to fresh air and keep them in a comfortable position for breathing.[2][3][4] |
2. Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Contain the spill with an inert absorbent material like sand.[2]
-
For water-soluble products, dilute with water and mop up.[3][4][5]
-
Place the absorbed material in a sealed container for disposal.[2]
-
Inform relevant authorities if the spill leads to environmental contamination.[3][4][5]
Disposal Plan
Proper disposal is essential to prevent environmental harm.
-
Product Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Some components may be considered hazardous waste.[1]
-
Packaging Disposal: Do not reuse empty containers as they may retain product residue and can be hazardous.[3][5] Pressurized containers should not be pierced or burned, even after use.[3]
Occupational Exposure Limits
The following table lists the occupational exposure limits for a common component of Lysol products, ethanol.
| Component | Limit Type | Exposure Limit | Issuing Agency |
| Ethanol | STEL | 1000 ppm (15 minutes) | ACGIH |
| Ethanol | TWA | 1000 ppm (8 hours) | OSHA PEL 1989 |
| Ethanol | TWA | 1900 mg/m³ (8 hours) | OSHA PEL 1989 |
Experimental Protocols and Workflows
The following diagrams illustrate key procedural workflows for handling Lysol products safely.
Caption: General Handling Workflow for Lysol Products.
Caption: Emergency Spill Response Protocol.
Caption: First Aid Decision Pathway for Exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
